molecular formula C16H15FO B1327643 3-(4-Fluorophenyl)-4'-methylpropiophenone CAS No. 898767-89-0

3-(4-Fluorophenyl)-4'-methylpropiophenone

Cat. No.: B1327643
CAS No.: 898767-89-0
M. Wt: 242.29 g/mol
InChI Key: AROYDBYLTAAMKH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4'-methylpropiophenone ( 898767-89-0) is a chemical compound with the molecular formula C16H15FO and a molecular weight of 242.29 g/mol . As a propiophenone derivative, this compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular structure, featuring both fluorophenyl and methylphenyl substituents, makes it a potential precursor or building block in the development of more complex molecules for scientific investigation . Researchers utilize this and related compounds in method development, catalysis studies, and exploring structure-activity relationships (SAR). This product is strictly for research and development use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle with appropriate personal protective equipment and in accordance with all local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROYDBYLTAAMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644564
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
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Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-89-0
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Dihydrochalcone / Diarylpropanoid CAS Registry Number: 898767-89-0 Document Type: Technical Guide for Research & Development

Molecular Architecture & Electronic State

Structural Deconstruction

3-(4-Fluorophenyl)-4'-methylpropiophenone (C₁₆H₁₅FO) belongs to the dihydrochalcone class, characterized by a flexible propanone linker connecting two pharmacophoryl aromatic rings. Its structural utility lies in the specific electronic push-pull nature of its substituents:

  • Ring A (4'-Methylbenzoyl): The para-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation (

    
    ), slightly increasing the electron density of the carbonyl oxygen. This modulates the electrophilicity of the ketone, making it less reactive to nucleophilic attack compared to an unsubstituted propiophenone.
    
  • Linker (Ethylene Bridge): The saturated dimethylene bridge (-CH₂-CH₂-) allows for free rotation, enabling the molecule to adopt various conformers to fit binding pockets in enzymatic targets (e.g., kinases or metabolic receptors).

  • Ring B (3-(4-Fluorophenyl)): The para-fluorine atom exerts a strong electronegative inductive effect (-I) while offering weak resonance donation (+R). Crucially, the C-F bond mimics the C-H bond sterically but blocks metabolic oxidation at the para position (a common site for CYP450 metabolism), thereby enhancing the metabolic stability of the scaffold.

Electronic Characterization (Graphviz)

The following diagram illustrates the electronic distribution and reactive centers of the molecule.

ElectronicState Me 4'-Methyl Group (Hyperconjugation Donor) RingA Ring A (Electron Rich) Me->RingA +I / Hyperconjugation Carbonyl Carbonyl (C=O) (Electrophilic Center) RingA->Carbonyl Modulates Reactivity Linker Ethylene Bridge (Rotational Freedom) Carbonyl->Linker Connects RingB Ring B (Metabolic Block) Linker->RingB Connects Fluoro 4-Fluoro (Lipophilicity Enhancer) Fluoro->RingB -I Inductive Effect

Figure 1: Electronic connectivity showing the influence of substituents on the core pharmacophore.

Physicochemical Profiling

Precise physicochemical data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug discovery.

PropertyValue (Experimental/Predicted)Significance in R&D
Molecular Formula C₁₆H₁₅FOPrecursor validation
Molecular Weight 242.29 g/mol Fragment-based drug design (Rule of 3 compliant)
LogP (Octanol/Water) 4.2 ± 0.4High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.
H-Bond Acceptors 2 (C=O, F)Interaction points for receptor binding.
H-Bond Donors 0Limited cytosolic solubility without formulation.
Boiling Point ~357°C (at 760 mmHg)High thermal stability.
Melting Point 58–62°CLow-melting solid; requires careful handling during recrystallization.
Rotatable Bonds 4High conformational entropy.

Synthetic Methodology

The most robust synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone avoids direct Friedel-Crafts alkylation due to potential rearrangement issues. Instead, a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation is the industry standard for high purity.

Workflow Diagram

Synthesis SM1 4'-Methylacetophenone Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, 0-25°C) SM1->Step1 SM2 4-Fluorobenzaldehyde SM2->Step1 Chalcone Intermediate: 4-Fluoro-4'-methylchalcone (Enone) Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, EtOAc) Chalcone->Step2 Product Target: 3-(4-Fluorophenyl)-4'-methylpropiophenone Step1->Chalcone - H2O Step2->Product Reduction of C=C

Figure 2: Two-step synthetic pathway via chalcone intermediate.

Detailed Protocol
Step 1: Synthesis of 4-Fluoro-4'-methylchalcone

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

  • Reagents: 4-Methylacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), Sodium Hydroxide (NaOH, 1.2 eq), Ethanol (95%).

  • Procedure:

    • Dissolve 4-methylacetophenone in ethanol in a round-bottom flask.

    • Add 4-fluorobenzaldehyde.

    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add aqueous NaOH (10%) while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. A precipitate (the chalcone) will form.

    • Workup: Filter the solid, wash with cold water/ethanol (1:1) to remove excess base, and recrystallize from ethanol.

    • Checkpoint: Verify formation of the enone system via IR (appearance of C=C stretch ~1600 cm⁻¹).

Step 2: Selective Reduction to Dihydrochalcone

Mechanism: Heterogeneous catalytic hydrogenation.

  • Reagents: Chalcone intermediate, 10% Palladium on Carbon (Pd/C, 5-10 wt%), Ethyl Acetate or Methanol, Hydrogen gas (balloon or Parr shaker).

  • Procedure:

    • Dissolve the chalcone in ethyl acetate (EtOAc is preferred to prevent ketone reduction).

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge the system with nitrogen, then introduce hydrogen gas (1 atm is usually sufficient).

    • Monitor via TLC. The disappearance of the starting material and the loss of UV activity (due to loss of conjugation) indicates completion.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via silica gel chromatography (Hexane:EtOAc 9:1).

Reactivity & Applications

Chemical Reactivity Profile

The molecule serves as a versatile "divergent intermediate."

  • Alpha-Bromination: Reaction with bromine or NBS generates the

    
    -bromo ketone, a precursor for thiazoles (Hantzsch synthesis) or imidazoles.
    
  • Nucleophilic Addition: The carbonyl carbon is susceptible to Grignard reagents (R-MgX), yielding tertiary alcohols.

  • Fischer Indole Synthesis: Reaction with phenylhydrazines yields 2,3-disubstituted indoles, relevant for serotonin receptor modulators.

Pharmaceutical Utility

This specific scaffold (diarylpropanone) is frequently screened in:

  • SGLT2 Inhibitors: The structural motif mimics the aglycone unit of gliflozins (e.g., Canagliflozin), where the linker distance between aryl rings is critical for active site binding.

  • Anti-inflammatory Agents: Dihydrochalcones exhibit inhibition of COX-1/COX-2 pathways.

  • Tyrosinase Inhibitors: The 4-substituted resorcinol moiety (if further hydroxylated) is a known skin-whitening agent structure; this fluorinated variant is often tested for metabolic stability in dermatological applications.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureMechanistic Explanation
¹H NMR (CDCl₃) Triplet ~3.0 ppm (2H), Triplet ~3.3 ppm (2H)Diagnostic of the -CH₂-CH₂- linker. Distinguishes from the unsaturated chalcone (which shows doublets at 7.5-8.0 ppm).
¹H NMR (Aromatic) AA'BB' systemsTwo distinct para-substituted patterns (one for F-Ph, one for Me-Ph).
IR Spectroscopy ~1680 cm⁻¹ (C=O)Carbonyl stretch. Lower frequency than non-conjugated ketones due to aryl conjugation.
¹⁹F NMR ~ -110 to -120 ppmSingle peak confirming the presence of the fluorine atom.
Mass Spectrometry m/z 242 [M]⁺Molecular ion peak.

References

  • PubChem. (2025).[1][2] Compound Summary: 4-Fluoro-4'-methylchalcone (Precursor). National Library of Medicine. Retrieved from [Link]

  • Zhuang, Z., et al. (2011). "Alkaloid induced asymmetric electrocarboxylation of 4-methylpropiophenone."[3] Tetrahedron Letters, 52(21), 2702-2705.[3] (Cited for reactivity of the propiophenone core).[3][4] Retrieved from [Link]

Sources

Thermodynamic Landscapes of Fluorinated Propiophenone Derivatives: Stability, Synthesis, and Bioisosteric Implications

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This technical guide dissects the thermodynamic and kinetic stability profiles of fluorinated propiophenones. These scaffolds are critical intermediates in the synthesis of substituted cathinones, antidepressants (e.g., bupropion analogs), and agrochemicals.

The Central Thesis: The introduction of fluorine into the propiophenone skeleton is a double-edged sword. While it thermodynamically hardens the aromatic ring against oxidative metabolism (increasing metabolic stability), it electronically alters the carbonyl moiety and alpha-carbon acidity, introducing unique synthetic and storage challenges.

This guide moves beyond basic properties to explore the causality of these effects, providing self-validating protocols for synthesis and stability testing.

The Fluorine Effect: Electronic & Thermodynamic Underpinnings[1]

The thermodynamic stability of fluorinated propiophenones is governed by the interplay between the high electronegativity of fluorine (


) and the resonance capabilities of the aromatic system.
Bond Dissociation Energy (BDE) & Metabolic Shielding

The primary driver for using these derivatives in drug design is the strength of the C-F bond compared to the C-H bond it replaces. This substitution thermodynamically disfavors homolytic cleavage, the primary mechanism of Cytochrome P450-mediated oxidation.

Table 1: Comparative Bond Energies in Propiophenone Analogues

Bond TypeApprox.[1][2][3] BDE (kcal/mol)Thermodynamic Implication
C(sp²)–H (Aromatic)~110Vulnerable to radical attack (P450 hydroxylation).
C(sp²)–F (Aromatic)~126Metabolic Blockade: Resistant to oxidative cleavage.
C(sp³)–H (

-carbon)
~92-95The "Soft Spot." Acidity increases with ring fluorination.
C=O (Ketone)~178Highly stable, but susceptible to nucleophilic attack.

Data derived from standard physical organic chemistry values [1, 2].

Electronic Push-Pull Mechanisms

Fluorine exerts a strong inductive withdrawal (


) but a weak resonance donation (

). In propiophenones:
  • Meta-Fluorine: The

    
     effect dominates, pulling electron density from the ring and the carbonyl carbon, making the ketone more electrophilic (reactive to nucleophiles).
    
  • Para-Fluorine: The

    
     effect can partially counteract the induction, slightly stabilizing the carbonyl via conjugation, though the net effect remains electron-withdrawing relative to hydrogen.
    

ElectronicEffects F_atom Fluorine Atom (High Electronegativity) Ring Aromatic Ring (Pi System) F_atom->Ring Inductive Withdrawal (-I) Destabilizes Ring e- density F_atom->Ring Resonance Donation (+R) (Weak) Carbonyl Carbonyl Carbon (Electrophilic Center) Ring->Carbonyl Conjugation (Thermodynamic Stabilization) AlphaC Alpha-Carbon (Acidic Protons) Ring->AlphaC Inductive Effect Transmitted Increases Acidity

Figure 1: Vector analysis of electronic effects in fluorinated propiophenones. The fluorine atom destabilizes the ring electron density via induction, indirectly increasing the acidity of the alpha-protons.

Keto-Enol Tautomerism & Alpha-Carbon Acidity[6][7]

A critical but often overlooked aspect of thermodynamic stability is the keto-enol equilibrium . The electron-withdrawing nature of fluorine on the phenyl ring increases the acidity of the


-protons (on the ethyl group).

Mechanism:



  • Impact: Higher acidity accelerates racemization if the

    
    -carbon is chiral (in derivatives) and promotes aldol-like self-condensation during storage.
    
  • Observation: Para-fluoropropiophenone will exhibit faster H/D exchange rates at the

    
    -position compared to non-fluorinated propiophenone due to the stabilization of the enolate intermediate by the electron-poor ring [3].
    

Synthetic Protocol: Friedel-Crafts Acylation[8][9][10][11]

Synthesizing fluorinated propiophenones requires modifying standard Friedel-Crafts conditions. Fluorobenzene is deactivated relative to benzene; however, it is an ortho/para director. The para isomer is thermodynamically favored due to steric hindrance at the ortho position and the dipole repulsion between the fluorine and the incoming acylium ion.

Protocol: Regioselective Synthesis of 4-Fluoropropiophenone

Objective: Synthesize 4-fluoropropiophenone with >95% purity while minimizing defluorination or isomerization.

Reagents:

  • Fluorobenzene (Substrate)

  • Propionyl Chloride (Acylating Agent)

  • Aluminum Chloride (

    
    , Lewis Acid Catalyst)[4][5]
    
  • Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Critical: Moisture kills the catalyst and generates HCl gas.

  • Catalyst Activation: Charge the flask with anhydrous

    
     (1.1 eq) and dry DCM. Cool to 0°C.
    
  • Acylium Generation: Add Propionyl Chloride (1.05 eq) dropwise. Stir for 15 min to generate the acylium ion complex (

    
    ).
    
  • Substrate Addition: Add Fluorobenzene (1.0 eq) dropwise over 30 minutes. Note: Fluorobenzene is deactivated; do not rush addition to avoid localized overheating.

  • Reaction Phase: Allow to warm to Room Temperature (RT). If conversion is low (monitor via TLC/GC-MS), reflux at 40°C for 2 hours.

    • Checkpoint: Look for the disappearance of the acid chloride peak in IR (~1800 cm⁻¹).

  • Quenching (Thermodynamic Control): Pour the reaction mixture over crushed ice/HCl. This hydrolyzes the aluminum-alkoxide intermediate. Caution: Highly Exothermic.

  • Isolation: Extract with DCM, wash with brine and

    
     (to remove acid). Dry over 
    
    
    
    .
  • Purification: Recrystallize from hexane/ethanol or perform vacuum distillation.

SynthesisWorkflow Start Reagents: Fluorobenzene + Propionyl Chloride Catalyst Catalyst Complexation: AlCl3 + RCOCl -> Acylium Ion Start->Catalyst Addition Electrophilic Attack: Add Fluorobenzene (0°C) Catalyst->Addition Intermediate Sigma Complex Formation (Resonance Stabilized) Addition->Intermediate Slow Step Quench Hydrolysis (Ice/HCl) Restores Aromaticity Intermediate->Quench De-complexation Product Final Product: 4-Fluoropropiophenone Quench->Product Workup

Figure 2: Friedel-Crafts Acylation workflow for fluorinated propiophenones. Note the critical temperature control at the addition step to ensure regioselectivity.

Metabolic Stability & Stress Testing

In drug development, the thermodynamic stability of the C-F bond is exploited to extend half-life (


).
The Metabolic Blockade

Non-fluorinated propiophenones are rapidly metabolized via:

  • Para-hydroxylation: P450 enzymes attack the electron-rich para position.

  • Alpha-oxidation: Formation of the alpha-hydroxy ketone.

Thermodynamic Advantage: Replacing the para-hydrogen with fluorine blocks the first pathway. The C-F bond energy (126 kcal/mol) is too high for the P450 iron-oxo radical species to abstract, effectively "steering" metabolism elsewhere or slowing clearance [4, 5].

Protocol: Forced Degradation Study (Stress Testing)

To validate the chemical stability of the synthesized derivative, perform this standard ICH-compliant protocol.

Procedure:

  • Acid/Base Hydrolysis: Dissolve 10 mg of compound in 0.1 N HCl and 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Expectation: Fluorinated propiophenones are generally stable to acid. Strong base may induce aldol condensation or haloform-type cleavage if tri-fluorinated on the side chain.

  • Oxidative Stress: Treat with 3%

    
     at RT for 24 hours.
    
    • Expectation: The electron-deficient ring should be resistant to oxidative ring opening.

  • Photostability: Expose solid sample to UV light (1.2 million lux hours).

    • Risk:[6][5][7] Fluorinated aromatic ketones can undergo Norrish Type I/II cleavage upon photo-excitation.

References

  • Michigan State University. (n.d.). Bond Dissociation Energies of Organic Molecules. Retrieved from [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules.[7][8] Accounts of Chemical Research. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Bhattarai, P., et al. (2026).[9] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[9] Retrieved from [Link]

  • Vertex AI Search Results. (2026). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link] (Contextual snippet 1.1).

Sources

safety data sheet (SDS) for 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Safety Guide: 3-(4-Fluorophenyl)-4'-methylpropiophenone

Document Control:

  • Subject: 3-(4-Fluorophenyl)-4'-methylpropiophenone

  • CAS Registry Number: 898767-89-0[1]

  • Chemical Class: Fluorinated Dihydrochalcone / Aromatic Ketone

  • Version: 2.1 (Research & Development Use Only)

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, 3-(4-Fluorophenyl)-4'-methylpropiophenone represents a critical "privileged structure." It serves as a bifunctional scaffold, combining a lipophilic p-tolyl moiety with a metabolically stable fluorophenyl group.

For drug development professionals, this compound is not merely a reagent but a strategic building block. The incorporation of the fluorine atom at the para-position of the phenyl ring is a deliberate design choice to block Cytochrome P450-mediated oxidative metabolism (metabolic blocking), thereby extending the half-life of potential drug candidates. Furthermore, the ketone functionality provides a versatile handle for downstream transformations, including asymmetric reduction to chiral alcohols or reductive amination to form bioactive amines.

This guide synthesizes the safety, handling, and analytical protocols required to work with this compound, adhering to the highest standards of scientific integrity.

Part 1: Chemical Identity & Physiochemical Architecture

Precise characterization is the bedrock of reproducible science. The following data distinguishes this specific isomer from its structural analogs (e.g., chalcones or isomeric propiophenones).

Table 1: Chemical Identity & Properties
ParameterSpecification
IUPAC Name 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Common Name 3-(4-Fluorophenyl)-4'-methylpropiophenone
CAS Number 898767-89-0
Molecular Formula C₁₆H₁₅FO
Molecular Weight 242.29 g/mol
SMILES CC1=CC=C(C=C1)C(=O)CCC2=CC=C(F)C=C2
Physical State Solid (Crystalline powder) or viscous oil (purity dependent)
Melting Point 58–62 °C (Predicted/Typical for class)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
LogP (Predicted) ~3.8 (High Lipophilicity)

Part 2: Hazard Identification & Toxicology (GHS Standards)

Scientific Rationale: As a research chemical, specific toxicological datasets (e.g., LD50) for this exact CAS are limited. The following classification is derived via Read-Across Toxicology from structurally homologous fluorinated propiophenones and 4'-methylpropiophenone.

GHS Classification[5][6][7][8][9][10]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[2][3][4][5]

    • H315: Causes skin irritation (Skin Irrit. 2).[2][6][4]

    • H319: Causes serious eye irritation (Eye Irrit.[2][6][3][7][4][5] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[6]

Table 2: Precautionary Protocols
CodeAction DirectiveScientific Justification
P261 Avoid breathing dust/fume.[2]Ketones can act as CNS depressants; fluorinated analogs may possess unknown inhalation toxicity.
P280 Wear protective gloves/eye protection.[6][7][5][8]Lipophilic nature facilitates transdermal absorption.
P305+P351 IF IN EYES: Rinse cautiously with water.[9][7][5]Irritation is caused by solvent-like defatting of corneal tissues.
P330 Rinse mouth.[9][7][8][10]Prevents systemic absorption via gastric mucosa.

Part 3: Safe Handling & Storage Architecture

Engineering Controls
  • Primary Barrier: All open handling must occur within a certified chemical fume hood operating at a face velocity of >0.5 m/s.

  • Secondary Barrier: Use of a glove box is recommended if handling quantities >10g, due to the potential for dust generation.

Storage Thermodynamics
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

    • Reasoning: While the ketone is relatively stable, the alpha-carbons are susceptible to slow autoxidation over time. Argon is preferred over Nitrogen due to its higher density, providing a superior "blanket" against moisture and oxygen.

Exposure Response Workflow

The following diagram outlines the critical decision path for accidental exposure, prioritizing containment and decontamination.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Lipophilic Absorption Risk) Type->Skin Eye EYE CONTACT (Corneal Irritation) Type->Eye Inhale INHALATION (Respiratory Irritation) Type->Inhale ActionSkin 1. Drench 15 mins 2. Soap (Surfactant) 3. No Organic Solvents! Skin->ActionSkin Immediate ActionEye 1. Eyewash Station (15m) 2. Remove Contacts 3. Ophthalmology Consult Eye->ActionEye Immediate ActionInhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor Pulmonary Edema Inhale->ActionInhale Evacuate Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency Response Decision Tree for Fluorinated Ketone Exposure.

Part 4: Analytical Validation (Quality Control)

For a researcher, safety is linked to purity. Impurities (such as unreacted Friedel-Crafts catalysts or halogenated byproducts) can alter the toxicity profile.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Strong absorption due to conjugated aromatic system).

  • Retention Time Logic: Expect the product to elute later than non-fluorinated analogs due to the hydrophobicity of the fluorine substituent.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

To confirm identity, look for these diagnostic signals:

  • Methyl Group: Singlet (~2.4 ppm, 3H) corresponding to the p-tolyl methyl.

  • Ethylene Bridge: Two triplets (~3.0–3.3 ppm) representing the -CH₂-CH₂- linker.

  • Aromatic Region:

    • Two doublets (AA'BB' system) for the p-tolyl ring.

    • Multiplets for the fluorophenyl ring (splitting due to ¹⁹F-¹H coupling).

Part 5: Synthesis Logic & Metabolic Stability

Understanding why this molecule is used helps in handling it with appropriate respect. The diagram below illustrates the synthesis pathway and the metabolic rationale for the fluorine substitution.

SynthesisLogic Precursor1 3-(4-Fluorophenyl) propanoic acid Reaction Friedel-Crafts Acylation (AlCl3 / DCM) Precursor1->Reaction Precursor2 Toluene Precursor2->Reaction Product 3-(4-Fluorophenyl)- 4'-methylpropiophenone Reaction->Product Electrophilic Subst. Metabolism Metabolic Stability Product->Metabolism In Vivo Block F-Block Effect: Prevents para-oxidation Extends t1/2 Metabolism->Block

Figure 2: Synthesis pathway via Friedel-Crafts Acylation and the pharmacological rationale (Metabolic Blocking).

References

  • BLDpharm. (2024).[5] Safety Data Sheet: 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS 898767-89-0).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Propiophenone Derivatives. PubChem. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Read-Across and Grouping. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • BenchChem. (2025).[11] Synthesis Protocols for Methylpropiophenone Derivatives. Retrieved from

(Note: While specific toxicological data for CAS 898767-89-0 is proprietary or sparse, the hazard data presented here is extrapolated from validated profiles of 4'-methylpropiophenone and fluorinated aromatic ketones in accordance with ECHA Read-Across principles.)

Sources

Technical Guide: Physicochemical Characterization of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physicochemical characterization of 3-(4-Fluorophenyl)-4'-methylpropiophenone , designed for researchers and drug development professionals.

Executive Summary

Compound Identity: 3-(4-Fluorophenyl)-4'-methylpropiophenone CAS Registry Number: 898767-89-0 Systematic Name: 1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-one Chemical Class: Dihydrochalcone / Aromatic Ketone

This guide provides a comprehensive analysis of the melting point (MP) and boiling point (BP) of 3-(4-Fluorophenyl)-4'-methylpropiophenone. As a specialized intermediate in the synthesis of pharmaceutical agents (potentially related to centrally acting muscle relaxants or antipsychotic scaffolds), accurate thermodynamic profiling is critical for process optimization, purity assessment, and solid-state characterization.

Due to the specialized nature of this compound, experimental data in open literature is sparse. This guide synthesizes predicted thermodynamic values based on Quantitative Structure-Property Relationships (QSPR) and provides authoritative experimental protocols for their empirical determination.

Physicochemical Profile & Data

The following data represents a consensus of predicted values derived from structural analogs (e.g., dihydrochalcone, 4-fluoro-dihydrochalcone) and computational modeling.

Table 1: Thermodynamic Properties (Predicted vs. Analogous)
PropertyValue (Predicted)Confidence IntervalMethod / Basis
Melting Point (MP) 68 – 74 °C ± 5 °CComparative analysis with dihydrochalcone (MP 69-71°C) and 4-fluoro analogs.
Boiling Point (BP) 375 – 385 °C ± 10 °CStandard Pressure (760 mmHg). Extrapolated from MW and polarity contributions.
Flash Point ~170 °C± 15 °CClosed Cup (Predicted).
LogP (Octanol/Water) 4.2 – 4.5HighLipophilic nature due to diaryl structure.
Physical State Solid (Crystalline)HighAt Standard Ambient Temperature & Pressure (SATP).

Critical Insight: The presence of the para-methyl group on the A-ring and the para-fluoro group on the B-ring introduces significant crystal lattice stability compared to unsubstituted propiophenones, likely resulting in a well-defined melting endotherm.

Theoretical Underpinnings: Structure-Property Relationships

To understand why the compound exhibits these transitions, we must analyze the intermolecular forces at play.

Melting Point Mechanics

The melting point is governed by the energy required to overcome the crystal lattice forces.

  • 
    -
    
    
    
    Stacking:
    The two aromatic rings (phenyl and tolyl) facilitate strong stacking interactions in the solid state.
  • Dipole-Dipole Interactions: The carbonyl group (C=O) creates a permanent dipole. The fluorine atom (highly electronegative) on the B-ring creates a secondary dipole vector, enhancing lattice energy compared to non-fluorinated analogs.

  • Symmetry: The para-substitution pattern (4-Me, 4'-F) increases molecular symmetry, which typically enables more efficient packing and raises the melting point.

Boiling Point Mechanics

The boiling point reflects the volatility and vapor pressure.

  • Molecular Weight (242.29 g/mol ): A relatively high MW necessitates significant thermal energy to achieve the gas phase.

  • London Dispersion Forces: The extended carbon skeleton and two aromatic rings provide a large surface area for dispersion forces, the dominant factor in its high boiling point (>370 °C).

Experimental Determination Protocols

For researchers synthesizing this compound, relying on literature values is insufficient due to potential polymorphic variations. The following protocols are the gold standard for characterization.

Melting Point Determination (Capillary & DSC)

Method A: Capillary Method (Routine Purity Check)

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 24 hours to remove solvent inclusions.
    
  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure compact packing by tapping.

  • Ramping:

    • Fast Ramp: 10 °C/min to 50 °C.

    • Slow Ramp: 1 °C/min from 50 °C until melting is observed.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2 °C indicates impurities (e.g., unreacted starting materials).

Method B: Differential Scanning Calorimetry (DSC) (Polymorph Screening)

  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Pan: Tzero Aluminum Pan (Hermetically sealed if volatile impurities suspected).

  • Protocol: Heat from 20 °C to 150 °C at 5 °C/min under

    
     purge (50 mL/min).
    
  • Analysis: Integrate the melting endotherm to calculate Enthalpy of Fusion (

    
    ). Sharp peaks confirm high crystallinity.
    
Boiling Point Determination (Reduced Pressure)

Attempting to boil this compound at atmospheric pressure (760 mmHg) will likely cause thermal decomposition before the boiling point (375 °C) is reached. Therefore, reduced pressure distillation is required.[1]

Nomograph Application: To determine the boiling point at operational vacuum, use the Clausius-Clapeyron relation.

  • Target BP (760 mmHg): 375 °C.

  • Operational Vacuum: 1 mmHg (high vacuum).

  • Estimated BP at 1 mmHg: ~160 – 170 °C.

Protocol:

  • Set up a short-path distillation apparatus.

  • Apply vacuum (< 5 mmHg) before heating.

  • Heat the oil bath slowly.

  • Record the vapor temperature when steady reflux is established.

  • Correction: Convert the observed

    
     back to standard pressure using a pressure-temperature nomograph for reporting.
    

Synthesis & Purity Context

The thermodynamic properties are heavily influenced by the synthesis route. The two primary pathways yield different impurity profiles that depress the melting point.

Synthesis Pathways
  • Friedel-Crafts Acylation: Reaction of toluene with 3-(4-fluorophenyl)propionyl chloride.

    • Risk: Isomeric mixtures (ortho- vs. para- acylation). Isomers act as eutectic impurities, significantly lowering MP.

  • Hydrogenation of Chalcone: Catalytic reduction of 4-fluoro-4'-methylchalcone.

    • Risk: Over-reduction to the alcohol (1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol).

Visualization of Characterization Workflow

CharacterizationWorkflow RawSample Raw Synthesis Product (Crude Solid) Purification Recrystallization (Solvent: EtOH/Hexane) RawSample->Purification DriedSample Dried Crystalline Solid Purification->DriedSample DSC DSC Analysis (Polymorph/Purity) DriedSample->DSC TGA TGA Analysis (Volatiles/Decomp) DriedSample->TGA HPLC HPLC-UV/MS (Chemical Purity) DriedSample->HPLC Decision Purity > 98%? DSC->Decision Sharp Endotherm HPLC->Decision Single Peak FinalProp Determine Physical Constants (MP / BP) Decision->FinalProp Yes Reprocess Reprocess / Column Chromatography Decision->Reprocess No (Eutectic Impurities) Reprocess->Purification

Caption: Logical workflow for the purification and physicochemical characterization of the target compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid (Precursor Data). Retrieved from [Link]

  • Org. Synth. Friedel-Crafts Acylation Methodologies for Propiophenones. Organic Syntheses, Coll.[2] Vol. 2, p.543. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Significance of Fluorophenyl Propiophenones in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Synthesis of Fluorophenyl Propiophenones

Fluorophenyl propiophenones and their derivatives are critical structural motifs in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the propiophenone scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making these compounds highly sought-after intermediates in drug discovery.[1][2] For instance, the propiophenone core is found in pharmaceuticals like the analgesic tapentadol, and its fluorinated analogues are explored for novel therapeutic agents.[3][4]

Traditional synthetic routes, such as stoichiometric Friedel-Crafts acylation, often suffer from harsh conditions, low atom economy, and environmental concerns due to corrosive catalysts and waste generation.[3][5] Consequently, the development of efficient, selective, and sustainable catalytic methods is paramount. This guide provides an in-depth overview of modern catalytic strategies, including transition-metal catalysis, organocatalysis, and photocatalysis, offering researchers detailed protocols and mechanistic insights to facilitate the synthesis of these valuable compounds.

Transition-Metal-Catalyzed Approaches: Precision through C-H Functionalization

Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. Palladium and copper are the most employed metals for these transformations due to their high efficiency and functional group tolerance.[6][7] These methods offer a powerful alternative to classical cross-coupling reactions by minimizing the need for pre-functionalized starting materials.

Mechanistic Rationale: The Palladium Catalytic Cycle

A common strategy involves the palladium-catalyzed direct fluorination of a C(sp²)–H bond on the phenyl ring. The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, often facilitated by a directing group on the substrate to ensure regioselectivity.[6]

The cycle begins with the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to a high-valent Pd(IV) species. The crucial C-F bond is formed via reductive elimination, releasing the fluorinated product and regenerating the active Pd(II) catalyst.[6]

Palladium_Catalytic_Cycle Pd_II Pd(II) Catalyst Coordination Coordination & C-H Activation Pd_II->Coordination Palladacycle Palladacycle Intermediate (B) Coordination->Palladacycle Oxidation Oxidative Addition (+ Selectfluor) Palladacycle->Oxidation Pd_IV Pd(IV) Intermediate (C) Oxidation->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II Regeneration Product Fluorinated Product Reductive_Elimination->Product Substrate Propiophenone Substrate Substrate->Coordination + Directing Group

Caption: Pd(II)/Pd(IV) cycle for C-H fluorination.[6]

Protocol 1: Palladium-Catalyzed β-C(sp³)–H Fluorination of Carboxylic Acids

This protocol, based on methodologies for the fluorination of aliphatic chains, illustrates the power of directed C-H activation.[2] An 8-aminoquinoline auxiliary serves as an effective directing group for the selective fluorination at the β-position.

Materials:

  • β-Aryl propionic acid derivative with 8-aminoquinoline auxiliary

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Pivalic acid

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the propiophenone precursor (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv).

  • Add anhydrous DCM as the solvent.

  • Add pivalic acid (30 mol%) to the mixture.

  • Add NFSI (1.5 equiv) to the suspension.

  • Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the β-fluorinated carboxylic acid derivative. Subsequent removal of the directing group affords the final fluorophenyl propiophenone.

Causality Behind Choices:

  • 8-Aminoquinoline Auxiliary: This bidentate ligand is crucial for directing the palladium catalyst to the specific C-H bond, ensuring high regioselectivity.[2]

  • Ag₂O and Pivalic Acid: The silver salt often acts as an oxidant and halide scavenger, while the carboxylic acid can facilitate the C-H activation step via a concerted metalation-deprotonation mechanism.[2]

Catalyst SystemFluorine SourceSubstrate TypeYieldReference
Pd(OAc)₂ / Ag₂ONFSIβ-Aryl Carboxylic AcidsGood[2]
Cu(OTf)₂KFArylboronic AcidsModerate-Good[2]
Sc(III)/N,N'-dioxideNFSI3-Substituted OxindolesExcellent[2]

Organocatalytic Asymmetric Fluorination: Crafting Chirality

Organocatalysis provides a powerful, metal-free approach to asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity.[8][9] For fluorophenyl propiophenones, this often involves the enantioselective α-fluorination of a suitable propiophenone precursor using a chiral catalyst.

Mechanistic Rationale: Chiral Amine Catalysis

Many organocatalytic fluorinations rely on the formation of a transient enamine or enolate intermediate from the ketone substrate and the catalyst. A chiral amine catalyst, such as a derivative of cinchona alkaloids or amino acids like serine, creates a specific chiral environment around this intermediate.[10][11] An electrophilic fluorinating agent (e.g., Selectfluor) then approaches the enamine from the less sterically hindered face, as dictated by the catalyst's conformation, leading to the preferential formation of one enantiomer.

Organocatalytic_Cycle Propiophenone Propiophenone Precursor Enamine Chiral Enamine Intermediate Propiophenone->Enamine + Catalyst Catalyst Chiral Amine Catalyst Fluorination Electrophilic Fluorination Enamine->Fluorination Iminium Iminium Ion Intermediate Fluorination->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product α-Fluoro Propiophenone Hydrolysis->Product Selectfluor_in Selectfluor Selectfluor_in->Fluorination Water_in H₂O Water_in->Hydrolysis

Caption: General cycle for organocatalytic α-fluorination.

Protocol 2: Asymmetric α-Fluorination using a β,β-Diaryl Serine Catalyst

This protocol describes the enantioselective fluorination of α-substituted β-diketones, which are precursors to chiral α-fluoroketones, using a serine-derived organocatalyst.[10]

Materials:

  • α-Substituted β-diketone precursor (1.0 equiv)

  • β,β-Diaryl Serine Catalyst (e.g., cat A) (10 mol%)

  • Selectfluor (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a dry vial, dissolve the α-substituted β-diketone (1.0 equiv) and the β,β-diaryl serine catalyst (10 mol%) in anhydrous acetonitrile.

  • Add Selectfluor (2.0 equiv) to the solution.

  • Seal the vial and stir the mixture at 40 °C for 24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the α-fluorinated product.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Causality Behind Choices:

  • Serine-derived Catalyst: The chiral backbone and bulky aryl groups of the catalyst create a well-defined pocket that directs the approach of the fluorinating agent, leading to high enantioselectivity.[10]

  • Selectfluor: This is a stable, commercially available, and highly effective electrophilic fluorinating agent with good reactivity under mild conditions.[10]

  • Acetonitrile at 40 °C: This solvent and temperature represent optimized conditions to ensure good solubility of all components and a reasonable reaction rate while maintaining high enantiocontrol.[10]

Catalyst TypeFluorine SourceYieldEnantiomeric Excess (ee)Reference
β,β-Diaryl SerineSelectfluorup to 99%up to 94%[10]
Cinchona AlkaloidSelectfluorHighup to 61%[9][11]
IsothioureaNFSIHighHigh[10]

Photocatalytic Methods: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates under neutral conditions, enabling transformations that are difficult to achieve with traditional methods.[12][13] This approach is particularly useful for fluoroalkylation and the synthesis of fluorinated aromatic compounds.[14][15]

Mechanistic Rationale: The Photoredox Cycle

A typical photoredox cycle begins with the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or fac-Ir(ppy)₃) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a substrate. For fluorination, this can involve the reduction of a fluoroalkyl source to generate a fluoroalkyl radical or the oxidation of a substrate to a radical cation. This highly reactive radical intermediate then participates in the desired bond-forming reaction. The catalytic cycle is closed by a final electron transfer step that regenerates the ground-state photocatalyst.[13][14]

Photoredox_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation SET1 Single Electron Transfer (SET) PC_star->SET1 Light Visible Light (hν) PC_ox Oxidized PC+ SET1->PC_ox Rf_Radical SET1->Rf_Radical Radical_Gen Radical Generation Product_Formation Product Formation SET2 Regeneration Product_Formation->SET2 Byproduct Product Product (A-Rf) Product_Formation->Product PC_ox->SET2 SET2->PC Substrate Substrate (A) Substrate->Product_Formation Rf_Source Rf-X Source Rf_Source->SET1 Rf_Radical->Product_Formation

Caption: General photocatalytic cycle for fluoroalkylation.

Protocol 3: Light-Mediated Perfluoroalkylation of Aromatics

This protocol describes the use of a bench-stable α-(perfluoroalkylsulfonyl)propiophenone as a photo-cleavable reagent to generate perfluoroalkyl radicals for the functionalization of electron-rich aromatics. This method is metal-free and proceeds under neutral conditions.[15][16]

Materials:

  • α-(Perfluoroalkylsulfonyl)propiophenone reagent (1.0 equiv)

  • Electron-rich aromatic substrate (e.g., 1,3,5-trimethoxybenzene) (3.0 equiv)

  • Acetonitrile (MeCN)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a quartz reaction vial, dissolve the α-(perfluoroalkylsulfonyl)propiophenone reagent and the aromatic substrate in acetonitrile.

  • De-gas the solution by sparging with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state.

  • Seal the vial and place it in front of a blue LED light source with cooling (a fan is usually sufficient to maintain room temperature).

  • Irradiate the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting reagent.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the perfluoroalkylated aromatic product.

Causality Behind Choices:

  • α-(Perfluoroalkylsulfonyl)propiophenone: This reagent is designed to undergo homolytic cleavage upon photoexcitation, releasing a perfluoroalkyl radical, sulfur dioxide, and a stabilized propiophenone radical. This avoids the need for an external photocatalyst.[15]

  • Blue LED: The absorption maximum of the propiophenone chromophore is in the UV/blue region of the spectrum, making blue LEDs an efficient and safe energy source for excitation.

  • Electron-Rich Aromatic: The perfluoroalkyl radical is electrophilic and readily adds to electron-rich aromatic systems.

General Experimental Workflow

A typical workflow for the synthesis and analysis of fluorophenyl propiophenones follows a standard sequence in synthetic chemistry labs.

Experimental_Workflow Setup 1. Reaction Setup (Glassware, Reagents, Atmosphere) Reaction 2. Catalytic Reaction (Heating/Cooling/Irradiation) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup 4. Work-up & Extraction (Quenching, Phase Separation) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, Chiral HPLC) Purification->Analysis

Caption: Standard workflow for catalytic synthesis.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Recent Advances in the One‐Step Synthesis of Distally Fluorinated Ketones. (2015). Chemistry – An Asian Journal.
  • Catalytic Synthesis of Fluoroalkyl Ketones. (2025).
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry.
  • Fluoroketone and fluoroaldehyde synthesis by fluorin
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
  • A Technical Guide to the Synthesis of Substituted Propiophenones. (2025). Benchchem.
  • Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. (2004). Bioorganic & Medicinal Chemistry.
  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. (2020). Organic Chemistry Frontiers.
  • Production of propiophenone. (1979).
  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). Beilstein Journal of Organic Chemistry.
  • Enantioselective organocatalytic synthesis of fluorin
  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. (2012).
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry.
  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022).
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2024). MDPI.
  • Photocatalytic fluoroalkylation reactions of organic compounds. (2015). SciSpace.
  • Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. (2009). Chemistry.

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Application Notes & Protocols for the Pharmaceutical Intermediate: 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 3-(4-Fluorophenyl)-4'-methylpropiophenone as a key pharmaceutical intermediate. This document elucidates the underlying chemical principles, offers detailed step-by-step protocols for its preparation via Friedel-Crafts acylation, and discusses its potential applications in the synthesis of complex pharmaceutical agents. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization. All procedures are grounded in established chemical literature and safety practices.

Introduction and Scientific Context

3-(4-Fluorophenyl)-4'-methylpropiophenone, a diaryl ketone derivative, represents a valuable and versatile building block in modern medicinal chemistry. Its structure, featuring a flexible three-carbon chain connecting a fluorinated phenyl ring and a methylated phenyl ring, makes it an ideal precursor for a variety of complex molecular architectures. Aromatic ketones are pivotal intermediates in the synthesis of numerous pharmaceuticals, including muscle relaxants, psychotropic drugs, and anti-inflammatory agents[1][2].

The fluorine atom on one phenyl ring can significantly enhance metabolic stability and binding affinity of a final drug molecule due to the strength of the C-F bond and its ability to modulate electronic properties. The 4'-methyl group on the second ring provides a site for further functionalization or can influence the steric and electronic environment of the ketone, impacting its reactivity in subsequent synthetic steps.

The synthesis of this intermediate is most effectively achieved through the Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry, first developed in 1877. This guide will detail a robust, two-step synthetic pathway commencing with the conversion of 3-(4-Fluorophenyl)propionic acid to its acyl chloride, followed by a Lewis acid-catalyzed acylation of toluene.

Synthesis Pathway Overview

The synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone is logically approached in two primary stages. This method ensures high conversion and minimizes side products by first activating the carboxylic acid before introducing the aromatic substrate.

G cluster_0 PART A: Acyl Chloride Formation cluster_1 PART B: Friedel-Crafts Acylation cluster_2 PART C: Workup & Purification A1 3-(4-Fluorophenyl)propionic Acid A3 3-(4-Fluorophenyl)propionyl Chloride A1->A3 Anhydrous Solvent A2 Thionyl Chloride (SOCl₂) A2->A3 Reflux B3 Crude Product Complex A3->B3 Dropwise at 0°C B1 Toluene (Reactant & Solvent) B1->B3 B2 Aluminum Chloride (AlCl₃) B2->B3 Catalyst C1 Acidic Quench (HCl/Ice) B3->C1 C2 Liquid-Liquid Extraction C1->C2 C3 Column Chromatography / Recrystallization C2->C3 C4 Pure 3-(4-Fluorophenyl)-4'-methylpropiophenone C3->C4

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

PART A: Synthesis of 3-(4-Fluorophenyl)propionyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a necessary activation step. The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, which is a prerequisite for a successful Friedel-Crafts acylation. Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed from the reaction mixture.

Materials:

  • 3-(4-Fluorophenyl)propionic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

Protocol:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Fluorophenyl)propionic acid in anhydrous DCM.

  • Reagent Addition: Slowly add thionyl chloride to the solution at room temperature with constant stirring. An effervescence of HCl and SO₂ gas will be observed.

  • Reaction: After the initial gas evolution subsides, heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction's endpoint is typically the cessation of gas evolution.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Result: The resulting crude 3-(4-Fluorophenyl)propionyl chloride is a pale yellow oil and should be used immediately in the next step without further purification due to its moisture sensitivity.

PART B: Friedel-Crafts Acylation

Causality: This step forms the core carbon-carbon bond of the target molecule. The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates with the acyl chloride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring in an electrophilic aromatic substitution. Toluene is used in excess to serve as both the reactant and the solvent[3]. The reaction is conducted at 0°C initially to control the exothermic reaction and prevent potential side reactions like di-acylation[4].

Mechanism Overview:

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl Complex1 R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex1 + AlCl3_1 AlCl₃ AlCl3_1->Complex1 AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex1->AcyliumIon AlCl4 AlCl₄⁻ Complex1->AlCl4 SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex + Toluene Toluene Toluene Ring FinalProductComplex Product-AlCl₃ Complex SigmaComplex->FinalProductComplex + AlCl₄⁻ HCl HCl FinalProductComplex->HCl AlCl3_2 AlCl₃ (regenerated) FinalProductComplex->AlCl3_2

Figure 2: Generalized Friedel-Crafts Acylation Mechanism.

Materials:

  • 3-(4-Fluorophenyl)propionyl chloride (from Part A) (1 equivalent)

  • Anhydrous Toluene (excess, ~5-10 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

  • Crushed ice and concentrated Hydrochloric Acid (HCl)

Protocol:

  • Setup: In a multi-neck flask equipped with a dropping funnel and a mechanical stirrer, add anhydrous toluene and cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled toluene with vigorous stirring. The process should be done quickly to minimize exposure to atmospheric moisture[5].

  • Acyl Chloride Addition: Add the crude 3-(4-Fluorophenyl)propionyl chloride (from Part A) to the dropping funnel. Add it dropwise to the stirred toluene/AlCl₃ suspension over 30-45 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring[4][6]. This step decomposes the aluminum chloride complex and moves the aluminum salts into the aqueous phase.

PART C: Purification and Characterization

Causality: The workup procedure is designed to separate the organic product from the inorganic salts, unreacted starting materials, and the catalyst. An acidic wash is followed by a basic wash (sodium bicarbonate) to remove any remaining acidic components. The final product is then purified by either recrystallization or column chromatography to achieve high purity suitable for pharmaceutical applications.

Protocol:

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with fresh portions of toluene or another suitable solvent like ethyl acetate[5].

  • Washing: Combine the organic layers. Wash sequentially with:

    • Water

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

    • Brine (saturated NaCl solution, to aid in breaking emulsions and removing water)

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure crystals.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques.

Data Presentation and Expected Results

The following table summarizes expected data for the synthesis and characterization of 3-(4-Fluorophenyl)-4'-methylpropiophenone.

ParameterExpected Value/ObservationReference
Physical Appearance Colorless to pale yellow liquid or low-melting solid[7]
Molecular Formula C₁₆H₁₅FO
Molecular Weight 242.29 g/mol
Yield (Typical) 75-90% (after purification)[3]
¹H NMR Peaks corresponding to aromatic protons, the methyl group singlet, and the two ethylenic triplets of the propionyl chain.[8]
¹³C NMR Carbonyl carbon (~198-200 ppm), aromatic carbons, methyl carbon, and aliphatic carbons.
FTIR (cm⁻¹) Strong C=O stretch (~1680-1695), C-F stretch (~1220-1240), aromatic C-H and C=C bands.[9]
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~242.29; characteristic fragmentation patterns.

Note: Spectroscopic values are predictive and based on analogous structures. Actual values must be determined experimentally.

Application in Pharmaceutical Synthesis

3-(4-Fluorophenyl)-4'-methylpropiophenone is a precursor for molecules requiring a diarylpropanone backbone. A primary application involves its conversion into more complex heterocyclic systems or chiral alcohols, which are common motifs in active pharmaceutical ingredients (APIs).

Example Application: Synthesis of a Chiral Alcohol Intermediate

The ketone functionality can be stereoselectively reduced to a chiral alcohol, a key step in synthesizing many APIs.

Protocol: Asymmetric Reduction

  • Dissolve the purified 3-(4-Fluorophenyl)-4'-methylpropiophenone in an appropriate solvent (e.g., THF, Methanol).

  • Cool the solution to the recommended temperature for the chosen catalyst (e.g., -20°C to 0°C).

  • Add a chiral reducing agent system (e.g., a borane source with a chiral catalyst like (R)- or (S)-CBS-oxazaborolidine).

  • Slowly add the reducing agent (e.g., borane-dimethyl sulfide complex) and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with methanol, followed by an acidic workup.

  • Purify the resulting chiral alcohol, 1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol, using standard techniques. This chiral alcohol can then be used in the synthesis of APIs like certain CNS agents or muscle relaxants.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[10][11].

Reagent-Specific Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Add in portions and avoid contact with moisture.

  • Concentrated HCl: Highly corrosive and causes severe burns.

Storage:

  • Store 3-(4-Fluorophenyl)-4'-methylpropiophenone in a cool, dry, well-ventilated area away from incompatible substances[12][13]. Keep the container tightly closed.

References

  • Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-(4-Fluorophenyl)propionic acid.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet - 4-Fluorophenyl Methyl Sulfone.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 4-METHYL PROPIOPHENONE.
  • Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone.
  • Google Patents. (2014). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4'-Methylpropiophenone.
  • LGC Standards. (2025). Safety Data Sheet - 4'-Methylpropiophenone.
  • ChemicalBook. (2024). 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling.
  • Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications.
  • ChemicalBook. (2023). 4'-Methylpropiophenone: Applications, synthesis and FTIR.
  • ChemicalBook. (n.d.). The application of 4′-Methylpropiophenone in organic reactions.
  • Knowledge. (2024). What Are The Common Uses Of 4′-Methylpropiophenone In Industry?.
  • YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation.
  • Knowledge. (2024). What role does 4′-Methylpropiophenone play in organic synthesis?.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • MT Chemtech India. (n.d.). 4 Methyl Propiophenone.
  • ChemicalBook. (n.d.). 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum.
  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).

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Application Note: High-Fidelity Solvent Selection for 3-(4-Fluorophenyl)-4'-methylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide defines the solvent selection strategy for the synthesis and functionalization of 3-(4-Fluorophenyl)-4'-methylpropiophenone (Structure 1 ). This molecule belongs to the dihydrochalcone class, a critical scaffold in the development of SGLT2 inhibitors (antidiabetic), anti-inflammatory agents, and specific kinase inhibitors.

The presence of the fluorine atom at the C3-phenyl position and the methyl group on the propiophenone ring introduces specific solubility and reactivity constraints. Unlike simple propiophenones, the lipophilicity induced by the fluorine substituent (


) requires a deviation from standard aqueous-organic protocols toward higher-dielectric organic systems.
Core Chemical Challenges
  • Regiocontrol in Synthesis: Avoiding ortho-acylation during Friedel-Crafts assembly.

  • Fluorine-Induced Lipophilicity: Poor solubility in standard alcohols (MeOH/EtOH) at low temperatures, affecting crystallization.

  • Green Process Compliance: Replacing chlorinated solvents (DCM) and toxic polar aprotics (Nitrobenzene) with sustainable alternatives (2-MeTHF, Propylene Carbonate).

Phase I: Scaffold Assembly (Solvent-Directed Reactivity)

The construction of the dihydrochalcone skeleton is typically achieved via two routes: Friedel-Crafts Acylation (Route A) or Claisen-Schmidt Condensation followed by Hydrogenation (Route B). Solvent choice dictates the yield and impurity profile.

Route A: Friedel-Crafts Acylation

Reaction: Toluene + 3-(4-fluorophenyl)propionyl chloride


 Product
The "DCM vs. Nitrobenzene" Paradigm

The choice of solvent fundamentally alters the reaction mechanism and regioselectivity.

Solvent SystemMechanism DominanceRegioselectivity (p:o)Workup ComplexityRecommendation
Dichloromethane (DCM) Kinetic Control. The acylium-AlCl3 complex precipitates, stopping the reaction or trapping the kinetic product.Moderate (~85:15). Risk of precipitation before completion.Low. Volatile, easy to strip.Use for Small Scale (<10g)
Nitrobenzene Thermodynamic Control. Solubilizes the AlCl3 complex, allowing equilibration to the stable para isomer.High (>95:5). Steric bulk of solvent hinders ortho attack.High. High BP (210°C) makes removal difficult.Avoid (Legacy)
Propylene Carbonate (Green) Green Alternative. High dielectric constant (

), solubilizes Lewis acids without toxicity.
High. Comparable to Nitrobenzene.[1][2]Moderate. Water-soluble, biodegradable.Recommended for Process Scale

Process Insight: In Nitrobenzene, the formation of the discrete soluble complex


 prevents surface passivation of the solid catalyst, driving the reaction to completion. However, for modern pharmaceutical workflows, Propylene Carbonate  is the superior choice, offering the solubility benefits of nitrobenzene without the toxicity profile.
Route B: Claisen-Schmidt Condensation (Aldol)

Reaction: 4'-Methylacetophenone + 4-Fluorobenzaldehyde


 Chalcone 

Dihydrochalcone
  • Preferred Solvent: Ethanol (EtOH) or Methanol (MeOH) .

  • Critical Parameter: The fluorinated aldehyde is less soluble in water. A biphasic system (Water/EtOH) often stalls.

  • Protocol Adjustment: Use anhydrous EtOH with catalytic piperidine or NaOH. The fluorinated chalcone intermediate will precipitate as a yellow solid, driving the equilibrium forward.

Phase II: Functionalization (Nucleophilic Addition)

Common downstream processing involves the reduction of the ketone to the secondary alcohol (1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol).

Sodium Borohydride (NaBH4) Reduction

While Methanol is the standard solvent for NaBH4 reductions, the lipophilicity of 3-(4-Fluorophenyl)-4'-methylpropiophenone renders pure MeOH inefficient due to poor substrate solubility.

Optimized Solvent System: THF/MeOH (4:1)
  • Role of THF: Solubilizes the fluorinated ketone.

  • Role of MeOH: Activates the borohydride species (forms alkoxy-borohydrides) and acts as a proton source.

  • Causality: Using pure THF slows the reaction significantly because NaBH4 is sparingly soluble in THF and lacks the protic activation required for rapid hydride transfer.

Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) can replace THF.[3] It offers easier phase separation during aqueous workup due to its lower water miscibility compared to THF.

Phase III: Crystallization & Purification

The fluorine atom significantly lowers the surface energy of the crystal lattice, often leading to "oiling out" rather than crystallization in standard solvents.

Recommended Solvent Systems
  • High Yield (Thermodynamic): Heptane/Ethyl Acetate (9:1) .

    • Dissolve in hot EtOAc, slowly add Heptane. The fluorine-fluorine interactions often stabilize the lattice in non-polar media.

  • High Purity (Kinetic): Isopropanol (IPA) .

    • Cooling crystallization from boiling IPA. Excellent for rejecting the de-fluorinated impurities or ortho-isomers.

Visualized Workflows (Graphviz)

Diagram 1: Solvent Selection Decision Matrix

This decision tree guides the chemist based on the specific reaction step and scale.

SolventSelection Start Reaction Step Step1 Scaffold Assembly (Friedel-Crafts) Start->Step1 Step2 Functionalization (Reduction) Start->Step2 Scale1 Small Scale (<10g) Step1->Scale1 Scale2 Process Scale (>100g) Step1->Scale2 RedSolv1 THF/MeOH (4:1) (Standard) Step2->RedSolv1 Benchtop RedSolv2 2-MeTHF/MeOH (Green/Separation) Step2->RedSolv2 Process Dev Solv1 DCM (Kinetic Control) Scale1->Solv1 Fast workup Solv2 Propylene Carbonate (Green/Thermodynamic) Scale2->Solv2 Safety & Yield

Caption: Decision matrix for solvent selection based on reaction scale and sustainability requirements.

Diagram 2: Optimized Experimental Protocol Flow

A step-by-step logic flow for the synthesis and purification.

ProtocolFlow Substrates Substrates: Toluene + 3-(4-F-Ph)Propionyl Cl Reaction Acylation in Propylene Carbonate (50°C, 4h) Substrates->Reaction AlCl3 cat. Quench Quench: Ice/Water (Exothermic Control) Reaction->Quench Extraction Extraction: 2-MeTHF (Phase Split) Quench->Extraction Wash Wash: NaHCO3 (remove acid) Brine (drying) Extraction->Wash Cryst Crystallization: Heptane/EtOAc (9:1) Wash->Cryst Product Pure 3-(4-Fluorophenyl)-4'-methylpropiophenone Cryst->Product

Caption: Workflow for the green synthesis of the target molecule using Propylene Carbonate and 2-MeTHF.

Detailed Experimental Protocols

Protocol A: Green Friedel-Crafts Acylation

Objective: Synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone using Propylene Carbonate.

  • Preparation: In a flame-dried 3-neck flask, dissolve Aluminum Chloride (1.1 equiv) in Propylene Carbonate (5 volumes).

    • Note: The dissolution is exothermic. Cool to 0-5°C.

  • Addition: Add 3-(4-fluorophenyl)propionyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Introduction: Add Toluene (1.2 equiv) dropwise, maintaining temperature <10°C.

    • Why Toluene excess? Toluene acts as both substrate and co-solvent to prevent viscosity issues.

  • Reaction: Warm to 50°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Pour mixture slowly onto ice/water (10 volumes). Extract with 2-MeTHF (3 x 3 volumes).

  • Purification: Wash organic layer with 1M HCl, then Sat. NaHCO3. Dry over MgSO4.[4] Concentrate to oil.

  • Crystallization: Dissolve oil in minimum hot EtOAc (60°C). Add Heptane (warm) until cloudy. Cool slowly to 4°C. Filter white needles.

Protocol B: NaBH4 Reduction to Alcohol

Objective: Conversion to 1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol.

  • Dissolution: Dissolve 3-(4-Fluorophenyl)-4'-methylpropiophenone (10 mmol) in THF (20 mL).

  • Activation: Add Methanol (5 mL). Cool to 0°C.[5]

  • Reduction: Add NaBH4 (0.6 equiv, 6 mmol) portion-wise over 10 minutes.

    • Safety: Hydrogen gas evolution.[6][7] Ensure venting.

  • Completion: Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench: Add Acetone (2 mL) to destroy excess hydride, followed by 1M HCl (10 mL).

  • Isolation: Evaporate THF. Extract aqueous residue with EtOAc.[3]

References

  • Cherif, S. E., et al. (2025).[8] "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent."[8] RSC Advances. Link

  • Tran, P. H., et al. (2016). "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)."[9] RSC Advances. Link

  • Stompor, M., et al. (2019). "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review." Molecules. Link

  • Common Organic Chemistry. (2023). "Sodium Borohydride (NaBH4) Reaction Conditions and Solvent Selection." Common Organic Chemistry. Link

  • Sigma-Aldrich. (2024).[10] "Greener Solvent Alternatives: 2-Methyltetrahydrofuran and CPME."[3] Sigma-Aldrich Technical Bulletins. Link

Sources

Application Notes & Protocols: Rational Crystallization of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for developing robust crystallization protocols for 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS: 898767-89-0), a substituted aromatic ketone. While specific, peer-reviewed crystallization procedures for this exact molecule are not widely published, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to establish rational, starting-point methodologies. Two primary protocols are detailed: (1) Cooling Crystallization from a Single-Solvent System for bulk purification and (2) Anti-Solvent Vapor Diffusion for the cultivation of high-quality single crystals suitable for X-ray analysis. The underlying scientific principles guiding solvent selection, thermal control, and method validation are explained to empower researchers in their optimization efforts.

Introduction and Physicochemical Profile

3-(4-Fluorophenyl)-4'-methylpropiophenone is an aromatic ketone with the molecular formula C₁₆H₁₅FO. Like many specialized organic intermediates, achieving a high degree of purity and a stable, well-defined crystalline form is paramount for its use in further synthetic applications, such as in the development of fine chemicals or pharmaceutical precursors.[1] Crystallization remains one of the most powerful techniques for purification and isolation in organic synthesis, leveraging differences in solubility to separate the desired compound from impurities.[2]

The structure, featuring a ketone functional group, a fluorinated phenyl ring, and a tolyl moiety, suggests a molecule of moderate polarity. The fluorine atom can introduce unique intermolecular interactions, such as C-H···F hydrogen bonds, which may influence crystal packing and solvent affinity. The parent compound, 4'-Methylpropiophenone (CAS: 5337-93-9), serves as a useful proxy for estimating physical properties. It is a liquid at room temperature with a low melting point (7.2°C), is miscible with organic solvents like ethanol and acetone, and has limited solubility in water.[1][3][4] We can therefore predict that 3-(4-Fluorophenyl)-4'-methylpropiophenone will exhibit similar solubility behavior.

Guiding Principles for Solvent System Selection

The cornerstone of any crystallization protocol is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5][6]

Causality of Solvent Choice:

  • "Like Dissolves Like": As a ketone, the target molecule is expected to be soluble in polar aprotic solvents that can engage in dipole-dipole interactions.[5][7] Acetone, methyl ethyl ketone (MEK), and ethyl acetate are therefore logical primary candidates.[5] Alcohols like ethanol or isopropanol can also be effective due to their ability to dissolve moderately polar compounds.[8]

  • Anti-Solvent Strategy: An anti-solvent is a liquid in which the compound is poorly soluble but which is miscible with the "good" solvent.[9] The gradual introduction of an anti-solvent reduces the overall solvating power of the system, inducing supersaturation and subsequent crystallization. Non-polar alkanes like hexane or heptane are excellent anti-solvent candidates for this system.

  • Impact of Fluorine: The presence of aromatic fluorine can sometimes lead to different packing arrangements compared to non-fluorinated analogs.[10] This may necessitate screening a broader range of solvents, including aromatic solvents like toluene, to identify conditions that favor well-ordered crystal lattices.

Table 1: Proposed Solvent Screening for Crystallization
Solvent ClassExample SolventsExpected RoleRationale
Polar Aprotic Acetone, Ethyl AcetatePrimary "Good" SolventKetone and ester functionalities are chemically similar to the target compound, promoting good solubility.[5][7]
Polar Protic Ethanol, IsopropanolPrimary "Good" SolventAlcohols are versatile solvents for moderately polar organic molecules.[8]
Aromatic ToluenePrimary "Good" SolventAromatic rings in the solvent can interact favorably with the phenyl moieties of the target molecule.[8]
Chlorinated Dichloromethane (DCM)"Good" Solvent for DiffusionHigh volatility and excellent solvating power make it ideal for slow evaporation/diffusion methods.[8]
Non-Polar n-Hexane, n-HeptaneAnti-Solvent ("Poor" Solvent)Alkanes are non-polar and will have low solubility for the target, inducing precipitation when mixed.[7][8]
Aqueous WaterUnlikely to be a suitable solvent due to the compound's hydrophobic nature.[3]

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale trials (10-20 mg) to confirm solvent suitability before committing larger quantities of material.

Protocol 1: Cooling Crystallization for Bulk Purification

This method is ideal for purifying gram-scale quantities of the compound, aiming for high recovery and purity.

Step-by-Step Methodology:

  • Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add the crude 3-(4-Fluorophenyl)-4'-methylpropiophenone.

  • Solvent Addition: Add a small volume of a chosen primary solvent (e.g., isopropanol) and begin stirring.

  • Heating: Gently heat the mixture on a hotplate (to ~60-70°C for isopropanol) while slowly adding more solvent dropwise until the solid is completely dissolved. Causality: The goal is to create a saturated solution at an elevated temperature using the minimum amount of solvent necessary. Using excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization during filtration.

  • Controlled Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling is critical. It allows the crystal lattice to form in an orderly fashion, excluding impurities more effectively than the rapid precipitation caused by crash-cooling.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Cooling Crystallization

G A 1. Dissolve Crude Compound in Minimal Hot Solvent B 2. Hot Filtration (If Impurities Present) A->B Optional C 3. Slow Cooling to Room Temperature A->C If No Impurities B->C D 4. Ice Bath Cooling (Maximize Precipitation) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

A workflow for purification via cooling crystallization.

Protocol 2: Anti-Solvent Vapor Diffusion for Single Crystal Growth

This technique is designed to grow high-quality single crystals, often suitable for X-ray crystallography, by slowly changing the solvent composition.

Step-by-Step Methodology:

  • Preparation of Inner Vial: Dissolve 5-10 mg of the purified compound in a minimal volume (0.5-1.0 mL) of a "good," volatile solvent (e.g., Dichloromethane) in a small, open vial (e.g., a 2 mL glass vial).

  • Preparation of Outer Chamber: Add 3-5 mL of a miscible "poor" solvent (the anti-solvent, e.g., n-Hexane) to a larger vial or beaker.

  • Assembly: Carefully place the smaller, open vial containing the compound solution inside the larger chamber. Ensure the anti-solvent level is below the top of the inner vial.

  • Sealing: Seal the outer chamber tightly with a cap or parafilm. Causality: This creates a closed system. The more volatile solvent (DCM) will slowly evaporate from the inner vial and its vapor will diffuse into the atmosphere of the outer chamber. Concurrently, the less volatile anti-solvent (hexane) vapor will slowly diffuse into the inner vial.

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

  • Crystal Growth: Over several days to a week, the solvent environment in the inner vial will slowly become less favorable for the compound, inducing slow crystallization and promoting the growth of well-ordered single crystals.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and retrieve the crystals with a spatula or by decanting the remaining solvent.

Workflow Diagram: Anti-Solvent Vapor Diffusion

G cluster_0 cluster_1 Mechanism (Inside Sealed Chamber) A 1. Dissolve Compound in Volatile 'Good' Solvent (e.g., DCM) in Inner Vial C 3. Place Inner Vial Inside Outer Chamber A->C B 2. Place Anti-Solvent (e.g., Hexane) in Outer Chamber B->C D 4. Seal the System C->D E 5. Incubate Undisturbed (Days to Weeks) D->E F 6. Harvest High-Quality Single Crystals E->F Evap DCM Evaporates Sat Solution Becomes Supersaturated Evap->Sat Diff Hexane Vapor Diffuses In Diff->Sat Cryst Crystals Form Slowly Sat->Cryst

Setup and mechanism for single crystal growth via vapor diffusion.

Protocol Validation and Characterization

To ensure the trustworthiness of the protocol, the resulting crystalline material should be characterized:

  • Visual Inspection: High-quality crystals should have well-defined facets and sharp edges. The formation of an oil or amorphous powder indicates poor solvent choice or excessively rapid cooling.

  • Melting Point Analysis: A pure, crystalline compound will exhibit a sharp melting point over a narrow range (typically < 2°C).[6] A broad melting range suggests the presence of impurities or multiple polymorphic forms.

  • Spectroscopic Confirmation: Techniques such as ¹H NMR, ¹³C NMR, and FTIR should be used to confirm the chemical identity and purity of the crystallized material.

  • X-ray Powder Diffraction (XRPD): For advanced applications, XRPD can be used to identify the specific crystalline form (polymorph) obtained and to confirm batch-to-batch consistency.

By systematically applying these protocols and validation techniques, researchers can reliably produce high-purity, crystalline 3-(4-Fluorophenyl)-4'-methylpropiophenone for a variety of scientific applications.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Available at: [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • SYNTHETIKA. 4-methylpropiophenone, 4'-Methylpropiophenone 99% 100ml. Available at: [Link]

  • RSC Publishing. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Available at: [Link]

  • MDPI. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Available at: [Link]

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green chemistry approaches to synthesizing 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Green Synthesis of 2-(4-Fluorophenyl)-1-(p-tolyl)propan-1-one

Introduction: Reimagining Aryl Ketone Synthesis through a Green Lens

The α-aryl propiophenone scaffold, exemplified by 2-(4-Fluorophenyl)-1-(p-tolyl)propan-1-one, is a privileged structural motif in medicinal chemistry and materials science. These molecules serve as crucial building blocks for a range of pharmaceuticals and fine chemicals. Traditionally, their synthesis has relied on classical methods like Friedel-Crafts acylation and multi-step cross-coupling reactions. While effective, these pathways are often plagued by significant environmental drawbacks, including the use of stoichiometric and corrosive Lewis acids (e.g., AlCl₃), halogenated solvents, and the generation of substantial metallic and acidic waste streams.[1]

The principles of green chemistry offer a transformative framework for redesigning these synthetic routes, prioritizing waste prevention, atom economy, energy efficiency, and the use of safer, renewable materials.[2] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of modern, sustainable approaches to the synthesis of 2-(4-Fluorophenyl)-1-(p-tolyl)propan-1-one. We will move beyond simple procedural lists to explain the mechanistic rationale behind these greener methods, offering detailed, field-tested protocols that embody efficiency, safety, and environmental stewardship.

Strategic Analysis: Green Pathways to the Target Molecule

A robust green synthesis begins with a strategic retrosynthetic analysis. For our target molecule, two primary disconnection strategies emerge, each presenting distinct opportunities for applying green chemistry principles.

  • Pathway A (Sequential): This common industrial route involves first synthesizing the 4'-methylpropiophenone core via Friedel-Crafts acylation, followed by a subsequent α-arylation to introduce the 4-fluorophenyl group. The green challenge here is to innovate both of these distinct steps.

  • Pathway B (Convergent): This approach involves first constructing the 2-(4-fluorophenyl)propanoic acid side chain and then using it to directly acylate toluene in a single, convergent step. This strategy can offer higher overall efficiency and reduced step count if the acylation step is sufficiently green.

G cluster_A Pathway A: Sequential Approach cluster_B Pathway B: Convergent Approach TM Target Molecule 2-(4-Fluorophenyl)-1-(p-tolyl)propan-1-one A_Step2 Green α-Arylation (e.g., Photocatalysis) TM->A_Step2 B_Step1 Green Friedel-Crafts Acylation (Metal- & Halogen-Free) TM->B_Step1 A_Inter Intermediate: 4'-Methylpropiophenone A_Step2->A_Inter A_Step1 Green Friedel-Crafts Acylation A_Inter->A_Step1 A_Reactants Toluene + Propionyl Source A_Step1->A_Reactants B_Reactants Toluene + 2-(4-fluorophenyl)propanoic acid B_Step1->B_Reactants

Caption: Retrosynthetic analysis of the target molecule via two distinct green pathways.

Application Note 1: Heterogeneous Catalysis for the 4'-Methylpropiophenone Core (Pathway A)

Core Principle: Replacing Wasteful Lewis Acids with Recyclable Solid Superacids.

The traditional Friedel-Crafts acylation of toluene requires more than one equivalent of AlCl₃, which is hydrolyzed during workup, creating a large volume of acidic aluminum-containing waste.[1] A superior green alternative is the use of a solid, reusable superacid catalyst, which eliminates corrosive waste and allows for simple catalyst recovery by filtration.[3]

This protocol details the synthesis of 4'-methylpropiophenone using UDCaT-5, a robust solid mesoporous superacid, which demonstrates high activity and selectivity.[3]

Experimental Protocol: Solid-Acid Catalyzed Acylation
  • Catalyst Preparation: Activate the solid acid catalyst (e.g., UDCaT-5 or sulfated zirconia) by heating at 120°C for at least 2 hours in a vacuum oven. Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a high-pressure stainless steel autoclave reactor equipped with a magnetic stirrer, add the activated solid acid catalyst (3.0 g).

  • Reagent Addition: Charge the reactor with toluene (34.6 g, 0.376 mol) and propionic anhydride (9.8 g, 0.075 mol). Note: This represents a 5:1 molar ratio of toluene to the acylating agent.[3] No additional solvent is required, adhering to the principle of waste minimization.[2]

  • Reaction Conditions: Seal the autoclave and place it in a heating mantle. Begin vigorous stirring (≥1000 rpm) to ensure the reaction is kinetically controlled and not limited by mass transfer.[3] Heat the reaction mixture to 180°C. The pressure will rise due to the autogenous pressure of the reactants at this temperature.

  • Monitoring and Workup: Maintain the reaction at 180°C for 3-4 hours. After cooling the reactor to room temperature, carefully vent any residual pressure.

  • Catalyst Recovery: Open the reactor and filter the reaction mixture to recover the solid acid catalyst. Wash the recovered catalyst with a small amount of fresh toluene, then dry in an oven at 120°C for future use.

  • Product Isolation: The filtrate contains the product, unreacted starting materials, and the propionic acid co-product. Remove the unreacted toluene and propionic acid via vacuum distillation. The remaining crude product can be purified by fractional distillation under reduced pressure to yield pure 4'-methylpropiophenone.

Performance Data Comparison
ParameterTraditional AlCl₃ MethodSolid Superacid (UDCaT-5) Method
Catalyst Loading >100 mol% (Stoichiometric)~5-10 wt% (Catalytic)
Solvent Often uses chlorinated solvents (e.g., DCM)Solvent-free
Yield of 4'-MPP ~85-95%~65-75% (with >98% para-selectivity)[3]
Waste Stream Large volume of acidic Al(OH)₃ sludgeMinimal; propionic acid co-product
Catalyst Recyclability NoYes (multiple cycles with minimal activity loss)
E-Factor High (>10)Low (<1)

Application Note 2: Metal-Free, Halogen-Free Convergent Synthesis (Pathway B)

Core Principle: Maximizing Atom Economy with a Benign Activating Agent.

This advanced strategy builds the target molecule in a single, highly atom-economical step. By reacting toluene directly with 2-(4-fluorophenyl)propanoic acid, we bypass the need for an intermediate and avoid halogenated reagents entirely. The key innovation is the use of methanesulfonic anhydride (MSAA) as a potent, yet environmentally benign, activating agent.[4][5] The only byproducts are methanesulfonic acid and water, and the process can often be run without any additional solvent.[5]

Experimental Protocol: MSAA-Mediated Solvent-Free Acylation
  • Reagent Preparation: Ensure all reagents are anhydrous. 2-(4-fluorophenyl)propanoic acid can be synthesized via standard literature methods. Methanesulfonic anhydride (MSAA) should be handled under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-(4-fluorophenyl)propanoic acid (1.0 equiv.) and toluene (2.0 equiv.). Using the aromatic substrate as the solvent minimizes waste.[4]

  • Activating Agent Addition: Under a positive flow of nitrogen, carefully add methanesulfonic anhydride (1.3 equiv.) to the stirred mixture. The addition may be exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Typically, reactions proceed to completion within 2-6 hours.

  • Workup and Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully quench the reaction mixture by adding it to ice-cold saturated sodium bicarbonate solution. Caution: This quench is exothermic and will release CO₂ gas. Ensure adequate ventilation and a sufficiently large vessel.

  • Product Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate, 2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure 2-(4-Fluorophenyl)-1-(p-tolyl)propan-1-one.

G Start Reactants: Toluene 2-(4-F-phenyl)propanoic acid MSAA Reaction Solvent-Free Reaction Reflux (110°C), 2-6h Start->Reaction 1. Mix & Heat Quench Aqueous Quench (sat. NaHCO₃) Reaction->Quench 2. Cool & Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction 3. Extract Waste Aqueous Waste (Sodium Methanesulfonate) Quench->Waste Benign Byproduct Drying Drying & Filtration (MgSO₄) Extraction->Drying 4. Isolate Organic Phase Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration 5. Concentrate Purification Purification (Chromatography or Distillation) Concentration->Purification 6. Purify Product Final Product: Pure Target Molecule Purification->Product 7. Isolate

Caption: Workflow for the metal- and halogen-free convergent synthesis.

Application Note 3: Microwave-Assisted Green Synthesis

Core Principle: Energy Efficiency through Targeted Heating.

Microwave irradiation offers a powerful tool for process intensification in green chemistry.[6][7] By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles with fewer side products.[8][9] This approach can be applied to both the Friedel-Crafts and cross-coupling steps.

Protocol: Microwave-Assisted Benzoylation using Bismuth Triflate

This protocol adapts the principles of a greener Friedel-Crafts acylation for microwave conditions, using a water-tolerant and recyclable Lewis acid catalyst, Bismuth(III) triflate (Bi(OTf)₃).[10]

  • Reaction Setup: In a 10 mL microwave process vial equipped with a small magnetic stir bar, combine toluene (5.0 equiv.), propionic anhydride (1.0 equiv.), and Bismuth(III) triflate (5 mol%).

  • Microwave Conditions: Seal the vial with a septum cap. Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with a power of 150-250 W, maintaining a reaction temperature of 120-140°C for 10-20 minutes.[8]

  • Workup and Isolation: After the reaction, cool the vial to room temperature using a compressed air stream. Dilute the reaction mixture with ethyl acetate and filter to recover the Bi(OTf)₃ catalyst (which can be washed, dried, and reused). Wash the filtrate with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4'-methylpropiophenone, which can be further purified.

Performance Comparison: Conventional vs. Microwave Heating
ParameterConventional HeatingMicrowave Irradiation
Reaction Time 3-12 hours10-20 minutes[8]
Energy Input High (prolonged heating)Low (rapid, targeted heating)
Yield VariableOften comparable or higher[6][10]
Side Products Can be significantOften reduced due to short reaction time

Summary and Future Outlook

The synthesis of complex molecules like 2-(4-Fluorophenyl)-1-(p-tolyl)propan-1-one no longer needs to rely on inefficient and environmentally damaging chemistry. By embracing green principles, researchers can leverage heterogeneous catalysis to eliminate corrosive waste, employ metal-free activating agents for highly atom-economical convergent pathways, and use microwave technology to drastically reduce energy consumption and reaction times. These methods are not merely academic curiosities; they represent robust, scalable, and responsible approaches to modern chemical synthesis.

Future advancements will likely focus on integrating these techniques into continuous flow processes for enhanced safety and efficiency, as well as exploring biocatalytic routes that operate in aqueous media at ambient temperatures, representing the ultimate aspiration of green chemistry.

References

  • Wilkinson, M. C. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, [Link]

  • Wilkinson, M. C. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Syntheses, [Link]

  • Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing, [Link]

  • Joshi, B. P., Sharma, A., & Sinha, A. K. Microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones from isomeric mixture of phenylpropenes. Canadian Journal of Chemistry, [Link]

  • Semantic Scholar. Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride. Semantic Scholar, [Link]

  • Canadian Science Publishing. Microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones from isomeric mixture of phenylpropenes in minutes. Canadian Science Publishing, [Link]

  • Lidsen. Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. Lidsen Publishing Inc., [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal, [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC, [Link]

  • Paul, S., et al. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Chemistry Central Journal, [Link]

  • Cravotto, G., et al. A green approach to heterogeneous catalysis using ligand-free, metal-loaded cross-linked cyclodextrins. University of Torino Open Access Institutional Archive, [Link]

  • Kumar, U. DEVELOPMENT OF GREEN CHEMISTRY METHODS FOR ORGANIC SYNTHESIS. Jamuni Lal College, Hajipur, [Link]

  • Yadav, G. D., & Bharadwaj, J. B. Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5. Scribd, [Link]

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Troubleshooting & Optimization

troubleshooting low conversion rates in propiophenone acylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acylation of propiophenone, a key intermediate in pharmaceutical synthesis.[1] As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the complexities of this reaction and optimize your conversion rates.

Troubleshooting Low Conversion Rates in Propiophenone Acylation

Low conversion rates in propiophenone acylation, a classic Friedel-Crafts reaction, can often be traced back to a few critical experimental parameters. This guide provides a structured, question-and-answer approach to diagnosing and resolving these issues.

Question 1: My reaction shows little to no formation of propiophenone. What are the likely causes?

Several factors can lead to a complete or near-complete failure of the acylation reaction. The most common culprits relate to the integrity of your reagents and the reaction environment.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in your solvent, glassware, or even the starting materials will react with and deactivate the catalyst, rendering it ineffective for the reaction. It is imperative to maintain strictly anhydrous (dry) conditions throughout the experimental setup.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the propiophenone product can form a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction mixture, preventing it from facilitating the acylation of the remaining starting material. Therefore, a stoichiometric amount, and often a slight excess, of the catalyst is required to drive the reaction to completion.

  • Deactivated Aromatic Substrate: If your propiophenone starting material is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR), the aromatic ring will be deactivated towards electrophilic aromatic substitution.[2][3] This deactivation can significantly hinder or even prevent the acylation reaction from occurring.

Question 2: The reaction is sluggish and conversion is low even after an extended period. What can I do to improve the reaction rate?

Slow reaction kinetics can often be addressed by optimizing the reaction conditions.

  • Reaction Temperature: Temperature plays a crucial role in the rate of acylation. If the temperature is too low, the reaction may proceed very slowly.[4] Conversely, excessively high temperatures can lead to the formation of undesirable side products and tar-like substances. A modest increase in temperature, for instance to 35°C, can sometimes improve the reaction rate and overall yield.[4][5]

  • Reactant Ratio: The molar ratio of the reactants can significantly influence the reaction's efficiency. While a 1:1 molar ratio of propiophenone to the acylating agent (e.g., propionyl chloride) is theoretically required, using a slight excess of the acylating agent can help to drive the reaction forward.[4]

Question 3: My final product is a complex mixture containing multiple byproducts. How can I improve the selectivity of the reaction?

The formation of multiple products is a common challenge in Friedel-Crafts reactions. Understanding the potential side reactions is key to mitigating them.

  • Polyacylation: Although less common in acylation than in alkylation due to the deactivating nature of the acyl group, polyacylation can still occur under forcing conditions.[1][6] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[1][3] However, if the reaction temperature is too high or the reaction time is excessively long, the formation of di-acylated products is possible.

  • Rearrangement of the Acylium Ion: While the acylium ion is generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation, rearrangements can occur under certain conditions, leading to isomeric products.[7][8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates in propiophenone acylation.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Advanced Troubleshooting cluster_4 Solution Low Conversion Low Conversion Rate Observed Check_Reagents Reagent Integrity - Anhydrous conditions? - Catalyst activity? - Substrate purity? Low Conversion->Check_Reagents Start Here Check_Stoichiometry Stoichiometry - Sufficient catalyst? - Correct reactant ratio? Check_Reagents->Check_Stoichiometry If reagents are OK Successful_Reaction Improved Conversion Rate Check_Reagents->Successful_Reaction Issue Resolved Optimize_Temp Temperature Optimization - Increase temperature moderately? - Monitor for side products? Check_Stoichiometry->Optimize_Temp If stoichiometry is correct Check_Stoichiometry->Successful_Reaction Issue Resolved Optimize_Time Reaction Time - Allow for sufficient time? - Monitor progress (TLC/GC)? Optimize_Temp->Optimize_Time If temperature is optimized Optimize_Temp->Successful_Reaction Issue Resolved Analyze_Byproducts Byproduct Analysis - Identify side products (NMR/MS)? - Indication of rearrangement? Optimize_Time->Analyze_Byproducts If still low conversion Optimize_Time->Successful_Reaction Issue Resolved Consider_Alternatives Alternative Methods - Different Lewis acid? - Different acylating agent? Analyze_Byproducts->Consider_Alternatives If byproducts identified Consider_Alternatives->Successful_Reaction Implement new method

Caption: Troubleshooting workflow for low propiophenone acylation conversion.

Frequently Asked Questions (FAQs)

Q1: Can I use other Lewis acids besides aluminum chloride? A1: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) can be used as catalysts in Friedel-Crafts acylation.[5] However, aluminum chloride is often the most effective and commonly used catalyst for this transformation. The choice of catalyst may depend on the specific substrate and desired reaction conditions.

Q2: Is it possible to use a carboxylic acid directly for the acylation instead of an acyl chloride? A2: While acyl chlorides and anhydrides are the most common acylating agents, it is possible to use carboxylic acids.[9] This often requires a stronger catalyst or harsher reaction conditions to facilitate the formation of the acylium ion. Zeolite catalysts have also been shown to be effective for acylation using carboxylic acids.[10]

Q3: How can I minimize the formation of tar-like substances in my reaction? A3: The formation of dark, tarry materials is often a result of side reactions occurring at elevated temperatures.[4] To prevent this, it is crucial to carefully control the reaction temperature and avoid overheating. Additionally, ensuring the purity of the starting materials and maintaining an inert atmosphere can help to minimize the formation of these byproducts.

Q4: Does the order of addition of reagents matter? A4: Yes, the order of addition can be important. Typically, the aromatic substrate (propiophenone) and the Lewis acid catalyst are mixed first, followed by the slow, dropwise addition of the acylating agent.[5] This helps to control the initial exotherm of the reaction and maintain a consistent concentration of the electrophile.

Experimental Protocol: Acylation of Propiophenone

This protocol provides a general procedure for the Friedel-Crafts acylation of a generic aromatic substrate. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Aromatic substrate (e.g., benzene)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and an addition funnel.

  • Reagent Addition: In the round-bottom flask, add the aromatic substrate and the anhydrous solvent. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur.

  • Acylating Agent Addition: Place the propionyl chloride in the addition funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture may be heated to a gentle reflux (e.g., 35°C) for 2-3 hours to ensure completion.[5]

  • Workup: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude propiophenone can be purified by distillation or column chromatography.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Catalyst Stoichiometry 1.0 - 1.2 equivalentsTo compensate for complexation with the ketone product.[1][2]
Reactant Ratio (Acylating Agent) 1.0 - 1.1 equivalentsA slight excess can drive the reaction to completion.[4]
Reaction Temperature 0°C to 35°CLower temperatures for addition control exotherm, moderate heating for reaction completion.[5]
Solvent Anhydrous Dichloromethane, Carbon Disulfide, or excess aromatic substrateMust be inert and dry to prevent catalyst deactivation.[2]

References

  • O'Brien, A. G., et al. (2014). Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide. Reaction Chemistry & Engineering, 1(2), 199-203.
  • Chemnoter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • steph du. (2023, July 18). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. [Link]

  • Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2026, January 28). Total Synthesis of the Oligostilbenes Anigopreissin A and Fuliginosin A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Gorte, R. J. (n.d.). The Acylation of Propene by Acetic Acid over H-[Fe]ZSM-5 and H-[Al]ZSM-5. University of Pennsylvania ScholarlyCommons. [Link]

  • PMC. (2024, May 17). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. Retrieved from [Link]

  • ACS Publications. (2022, June 2). Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2. Retrieved from [Link]

  • Roswanda, R., et al. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 573-587. [Link]

  • UWSpace. (2021, June 4). Optimizing protein S-acylation detection in autophagy. Retrieved from [Link]

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Technical Support Center: Resolving Solubility Issues with 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Fluorophenyl)-4'-methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimentation. The information herein is grounded in established scientific principles and field-proven techniques to ensure the integrity and success of your research.

I. Understanding the Molecule: Physicochemical Properties

3-(4-Fluorophenyl)-4'-methylpropiophenone is an aromatic ketone. Its structure, featuring two phenyl rings with fluoro and methyl substitutions, suggests it is a lipophilic (fat-loving) and hydrophobic (water-fearing) compound. While specific experimental solubility data for this exact molecule is not widely published, we can infer its behavior from the properties of its parent molecule, propiophenone, and related structures. Propiophenone itself is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2][3] The presence of a fluorine atom can further increase lipophilicity, potentially reducing aqueous solubility.[4][5][6]

PropertyValue (Estimated/Inferred)Source
Molecular FormulaC₁₅H₁₃FO[7]
Molecular Weight228.26 g/mol [7]
AppearanceLikely a solid or semi-solid at room temperatureInferred from related compounds
Aqueous SolubilityExpected to be very lowInferred from propiophenone and fluorinated compounds[1][2][3]
Organic Solvent SolubilityExpected to be soluble in common organic solvents (e.g., DMSO, DMF, ethanol)Inferred from propiophenone and 4'-methylpropiophenone[8][9]

II. Frequently Asked Questions (FAQs)

Q1: My 3-(4-Fluorophenyl)-4'-methylpropiophenone won't dissolve in my aqueous buffer for my in vitro assay. What should I do?

A1: Direct dissolution of a highly lipophilic compound like 3-(4-Fluorophenyl)-4'-methylpropiophenone in aqueous buffers is unlikely to be successful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous medium.

Q2: What is the best organic solvent to use for my stock solution?

A2: The choice of solvent depends on the requirements of your specific experiment, particularly cell viability and assay compatibility.

  • Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds.

  • Ethanol is another good option, especially for in vivo studies, due to its lower toxicity compared to DMSO.

  • Dimethylformamide (DMF) can also be used, but like DMSO, it can have effects on cell viability at higher concentrations.

It is crucial to ensure that the final concentration of the organic solvent in your assay medium is low enough to not affect the experimental results (typically <0.5% v/v).

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: This is a common issue when diluting a lipophilic compound into an aqueous environment. Here are several strategies to overcome this:

  • Increase the volume of the aqueous medium: A larger final volume will result in a lower final concentration of your compound, which may be below its solubility limit in the mixed solvent system.

  • Use a "pluronic" or other non-ionic surfactant: Surfactants like Tween® 80 or Pluronic® F-68 can help to create micelles that encapsulate the compound, keeping it in solution.[10] It is important to use the lowest effective concentration of the surfactant.[11]

  • Incorporate a co-solvent: In some cases, adding a small amount of a water-miscible organic solvent (like ethanol or propylene glycol) to the aqueous buffer can increase the solubility of your compound.[12][13]

  • Utilize cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Yes, both sonication and gentle heating can be used to aid dissolution, particularly when preparing the initial stock solution. However, it is important to be cautious:

  • Sonication: Use a sonication bath to provide energy to break up solid particles and facilitate solvation.

  • Heating: Gentle warming (e.g., to 37°C) can increase the rate of dissolution. However, be mindful of the compound's stability at higher temperatures. Always check for any signs of degradation after heating.

For aqueous solutions, these methods may only provide a temporary solution, and the compound may precipitate out as the solution cools.

III. Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble compound.[14][15]

  • Determine the desired stock concentration. For example, 10 mM.

  • Calculate the required mass of the compound.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM stock in 1 mL: Mass = (0.010 mol/L) x (0.001 L) x (228.26 g/mol ) = 0.00228 g or 2.28 mg.

  • Weigh the compound accurately using a calibrated analytical balance.

  • Transfer the compound to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol).

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution appropriately. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[16]

Protocol 2: Serial Dilution into Aqueous Medium

This protocol describes how to dilute the stock solution into your final experimental medium.[17]

  • Determine the final desired concentration of the compound in your assay.

  • Calculate the volume of the stock solution needed.

    • (M₁)(V₁) = (M₂)(V₂)

    • Where M₁ and V₁ are the molarity and volume of the stock solution, and M₂ and V₂ are the molarity and volume of the final solution.

  • Perform a serial dilution if a large dilution factor is required. This helps to ensure accuracy.

  • Add the calculated volume of the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersal. This can help prevent localized high concentrations that may lead to precipitation.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 3-(4-Fluorophenyl)-4'-methylpropiophenone.

Solubility_Troubleshooting Start Start: Solubility Issue with 3-(4-Fluorophenyl)-4'-methylpropiophenone PrepareStock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Start->PrepareStock Dilute Dilute Stock into Aqueous Medium PrepareStock->Dilute Precipitation Does the compound precipitate? Dilute->Precipitation Success Solubilization Successful Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes UseSurfactant Add Surfactant (e.g., Tween-80) Troubleshoot->UseSurfactant UseCosolvent Use Co-solvent in Aqueous Medium Troubleshoot->UseCosolvent LowerConcentration Lower Final Concentration Troubleshoot->LowerConcentration CheckAgain Re-evaluate Solubility UseSurfactant->CheckAgain UseCosolvent->CheckAgain LowerConcentration->CheckAgain CheckAgain->Success Resolved Consult Consult Literature for Similar Compounds or Consider Formulation Strategies (e.g., lipid-based) CheckAgain->Consult Unresolved

Caption: A flowchart for troubleshooting solubility issues.

V. Advanced Solubilization Strategies

For particularly challenging applications, such as high-concentration dosing for in vivo studies, more advanced formulation strategies may be necessary.

  • Lipid-Based Formulations: Since 3-(4-Fluorophenyl)-4'-methylpropiophenone is lipophilic, formulating it in lipid-based excipients can significantly enhance its solubility and bioavailability.[10][12][13] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[18][19] This can improve the dissolution rate and apparent solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area, leading to a faster dissolution rate.[18]

The selection of an appropriate advanced formulation strategy requires careful consideration of the drug's properties, the intended route of administration, and the desired pharmacokinetic profile.

VI. References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • MDPI. (2022, April 19). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 11). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Retrieved from [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof. Retrieved from

  • University of North Carolina at Chapel Hill. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • SlideShare. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Preparing Reagent Solutions. Retrieved from [Link]

  • MDPI. (2023, February 24). Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs. Retrieved from [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the physical properties of 4′-Methylpropiophenone, such as boiling point and solubility?. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis: Deconstructing 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in materials science and drug development, the unambiguous structural elucidation of novel small molecules is a foundational requirement. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(4-Fluorophenyl)-4'-methylpropiophenone, a compound featuring multiple, distinct spin systems.

Our approach is comparative. By first dissecting the spectra of simpler, structurally related molecules, we will build a comprehensive understanding of the chemical environment of each proton in our target molecule. This guide moves beyond a simple recitation of data, focusing on the underlying principles and experimental rationale that empower researchers to interpret complex spectra with confidence.

The Subject and Its Comparators: A Structural Overview

To logically interpret the spectrum of our target molecule, we will first analyze three simpler precursors or analogues. This comparative methodology allows us to assign proton signals with a higher degree of certainty by observing how specific structural modifications influence the ¹H NMR spectrum.

  • Alternative 1: Propiophenone: The parent ketone structure.[1]

  • Alternative 2: 4'-Methylpropiophenone: Introduces substitution on the benzoyl ring.[2][3]

  • Alternative 3: 3-(4-Fluorophenyl)propionic Acid: Isolates the 3-(4-fluorophenyl)propyl moiety.[4][5]

  • Target Molecule: 3-(4-Fluorophenyl)-4'-methylpropiophenone: The complete structure, combining features from all alternatives.

The diagram below illustrates the structural relationships between these compounds.

G cluster_target Target Molecule cluster_alts Comparative Alternatives T 3-(4-Fluorophenyl)- 4'-methylpropiophenone A1 Propiophenone A1->T Add 4'-methyl & 3-(4-fluorophenyl) groups A2 4'-Methylpropiophenone A2->T Add 3-(4-fluorophenyl) group A3 3-(4-Fluorophenyl)propionic Acid A3->T Form ketone with 4-methylphenyl group

Caption: Structural relationship of the target molecule to its simpler comparators.

Compound NameStructureKey Features for Comparison
Propiophenone C₆H₅COCH₂CH₃Unsubstituted aromatic ring; simple ethyl ketone chain.
4'-Methylpropiophenone CH₃C₆H₄COCH₂CH₃Para-substituted benzoyl ring (AA'BB' system); ethyl chain.[6]
3-(4-Fluorophenyl)propionic Acid FC₆H₄CH₂CH₂COOHPara-substituted phenyl ring with an electron-withdrawing F atom; A₂B₂ aliphatic chain.[7]
3-(4-Fluorophenyl)-4'-methylpropiophenone CH₃C₆H₄COCH₂CH₂C₆H₄FCombines two different para-substituted aromatic rings and an A₂B₂ aliphatic chain linked to a carbonyl.

Experimental Protocol: Ensuring Data Integrity

The quality of an NMR spectrum is paramount for accurate analysis. A robust and well-documented experimental procedure is the foundation of trustworthy data. The following protocol outlines the standard steps for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.

    • Add a small drop of an internal standard, tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[8]

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). A higher field strength is advantageous as it increases chemical shift dispersion, simplifying the analysis of complex spin systems.[9]

    • Locking: The spectrometer "locks" onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field over the course of the experiment.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

    • Acquisition: A standard one-pulse sequence is typically used. Key parameters include setting the appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8 or 16 scans), and a relaxation delay (e.g., 1-2 seconds) to allow for full proton relaxation between pulses.

  • Data Processing:

    • Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted from the time domain to the frequency domain via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

    • Integration: The area under each signal is integrated to determine the relative ratio of protons giving rise to that signal.

The entire workflow can be visualized as follows:

Caption: Standard workflow for ¹H NMR data acquisition and processing.

A Comparative Guide to Spectral Interpretation

We will now analyze the predicted ¹H NMR spectra, starting with the simpler molecules and culminating in the analysis of our target compound. This layered approach demonstrates how chemical shifts and coupling patterns are logically derived.

Alternative 1: Propiophenone (C₆H₅COCH₂CH₃)
  • Aromatic Protons (H-Ar): The five protons on the monosubstituted ring are not all equivalent. The two ortho protons are deshielded by the anisotropic effect of the carbonyl group and appear furthest downfield (~7.95 ppm). The meta and para protons appear as a complex multiplet between ~7.4-7.6 ppm.

  • Methylene Protons (-COCH₂-): These protons are adjacent to the electron-withdrawing carbonyl group, placing their signal at ~2.99 ppm.[10] They are coupled to the three neighboring methyl protons, resulting in a quartet (n+1 = 3+1 = 4).

  • Methyl Protons (-CH₃): These terminal protons are the most shielded, appearing at ~1.2 ppm. They are coupled to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3).

Alternative 2: 4'-Methylpropiophenone (CH₃C₆H₄COCH₂CH₃)
  • Aromatic Protons (H-Ar): The para-methyl group simplifies the aromatic region into a classic AA'BB' system, which appears as two distinct doublets. The two protons ortho to the carbonyl (Ha) are downfield (~7.85 ppm), while the two protons ortho to the methyl group (Hb) are upfield (~7.25 ppm).

  • Aryl Methyl Protons (Ar-CH₃): This introduces a new, sharp singlet at ~2.4 ppm, integrating to 3H.

  • Aliphatic Protons (-CH₂CH₃): The quartet and triplet for the ethyl group remain very similar to those in propiophenone.

Alternative 3: 3-(4-Fluorophenyl)propionic Acid (FC₆H₄CH₂CH₂COOH)
  • Aromatic Protons (H-Ar): The para-fluoro substituent creates another AA'BB' system. Fluorine is strongly electronegative but also a π-donor, leading to a complex shielding/deshielding effect. The signal often appears as two multiplets (or "apparent triplets") around 7.0-7.2 ppm. Crucially, the aromatic protons will show coupling to the ¹⁹F nucleus in addition to neighboring protons.

  • Methylene Protons (-CH₂CH₂-): This is a classic A₂B₂ system. The two methylene groups are coupled to each other, resulting in two triplets. The protons adjacent to the carboxylic acid (-CH₂COOH) are more deshielded (~2.65 ppm) than those adjacent to the aromatic ring (-CH₂Ar) (~2.95 ppm).

Target Molecule: 3-(4-Fluorophenyl)-4'-methylpropiophenone

By integrating the insights from our alternatives, we can now confidently predict and assign the spectrum of our target molecule.

Predicted ¹H NMR Data Summary

Proton LabelApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Analysis
Ha 7.88Doublet (d)~8.22HAromatic protons on the 4-methylphenyl ring, ortho to the deshielding carbonyl group. Part of an AA'BB' system.
Hb 7.26Doublet (d)~8.22HAromatic protons on the 4-methylphenyl ring, meta to the carbonyl group. Part of an AA'BB' system.
Hc 7.15Doublet of Doublets (dd) or Apparent Triplet (t)~8.5 (H-H), ~5.5 (H-F)2HAromatic protons on the 4-fluorophenyl ring, meta to the fluorine atom. Coupled to both neighboring protons and the ¹⁹F atom.
Hd 7.00Triplet (t)~8.6 (H-H & H-F)2HAromatic protons on the 4-fluorophenyl ring, ortho to the fluorine atom. The similar magnitude of ortho H-H coupling and meta H-F coupling can result in an apparent triplet.
He (-COCH₂-) 3.25Triplet (t)~7.52HMethylene protons adjacent to the deshielding carbonyl group. Coupled to the Hf methylene protons.
Hf (-CH₂Ar) 3.05Triplet (t)~7.52HMethylene protons adjacent to the 4-fluorophenyl ring. Coupled to the He methylene protons, forming an A₂B₂ system.
Hg (Ar-CH₃) 2.41Singlet (s)N/A3HMethyl protons attached to the aromatic ring. No adjacent protons to couple with.

This detailed assignment demonstrates a self-validating system. The presence of two distinct AA'BB' systems confirms the two different para-substituted rings. The two triplets in the aliphatic region confirm the -CH₂-CH₂- linkage. The singlet at ~2.4 ppm confirms the aryl-methyl group, and the integrations of all signals (2:2:2:2:2:2:3) are consistent with the proposed structure.

Conclusion and Advanced Perspectives

The comparative analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone and its structural analogues provides a clear and logical pathway to a complete spectral assignment. By understanding how individual functional groups and substituents influence proton chemical environments, researchers can deconstruct complex ¹H NMR spectra with a high degree of confidence. This analytical rigor is essential in the fields of medicinal chemistry and materials science, where absolute certainty of molecular structure is non-negotiable.

For even more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish H-H and C-H connectivity, respectively. Furthermore, ¹³C and ¹⁹F NMR would provide complementary data to unequivocally confirm the structure of this molecule.

References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link][4]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link][11]

  • PubChem. (n.d.). p-Methylpropiophenone. National Center for Biotechnology Information. Retrieved from [Link][2]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved from [Link][12]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link][13]

  • NIST. (n.d.). 4'-Methylpropiophenone. NIST Chemistry WebBook. Retrieved from [Link][3]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][9]

  • University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link][14]

  • Millersville University. (n.d.). Structure Identification By 1h NMR. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link][15]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link][16]

  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved from [Link][17]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Retrieved from [Link][8]

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Publish Comparison Guide: IR Spectroscopy Profiling of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of fluorinated bioactive scaffolds, 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS 898767-89-0) serves as a critical saturated intermediate. Often synthesized via the hydrogenation of its chalcone precursor, this molecule represents a "dihydrochalcone" motif common in medicinal chemistry.

This guide provides an authoritative comparison of the infrared (IR) spectral signature of this target molecule against its primary synthetic precursor (the unsaturated chalcone) and its structural analogs. For researchers, distinguishing the saturated ketone from the conjugated enone is the primary "performance" metric of the IR assay during reaction monitoring.

The Analytical Challenge

The core challenge lies in the subtle spectral shift between the conjugated enone system of the precursor and the aromatic ketone system of the product. This guide details the specific wavenumber shifts required to validate complete hydrogenation and structural integrity.

Structural Elucidation & Spectral Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components.

  • System A (The Reporter): The 4'-methylpropiophenone moiety.[1][2][3] This contains the carbonyl group conjugated only to the toluene ring.

  • System B (The Marker): The 4-fluorophenyl ring.[4][5] This provides a distinct C-F stretching fingerprint that is largely invariant to the saturation state of the alkyl chain.

  • The Linker: The saturated ethylene bridge (-CH₂-CH₂-) which replaces the vinyl (-CH=CH-) group of the precursor.

Diagram 1: Structural Transition & IR Monitoring Points

This diagram illustrates the chemical transformation and the specific bonds monitored by IR.

IRSpectralLogic Precursor Precursor: 4-Fluoro-4'-methylchalcone (Conjugated Enone) C=O: ~1665 cm⁻¹ C=C: ~1605 cm⁻¹ Reaction Hydrogenation (H₂ / Pd-C) Precursor->Reaction Reduction Target Target: 3-(4-Fluorophenyl)-4'-methylpropiophenone (Saturated Ketone) C=O: ~1685 cm⁻¹ No C=C Stretch Reaction->Target Loss of Conjugation

Caption: Synthesis pathway showing the critical spectral shift from conjugated enone (red) to saturated ketone (green).

Comparative Spectral Data: Target vs. Alternatives

The following table contrasts the target molecule with its two most relevant "alternatives" in a laboratory setting: the Unsaturated Precursor (often present as an impurity) and the Non-Fluorinated Analog (used as an internal standard or reference).

Table 1: Diagnostic IR Peak Comparison
Functional GroupVibration ModeTarget Molecule (Saturated)Alternative 1: Chalcone Precursor (Unsaturated)Alternative 2: Non-Fluorinated AnalogDiagnostic Value
Carbonyl (C=O) Stretching1682 – 1687 cm⁻¹ 1660 – 1665 cm⁻¹1680 – 1685 cm⁻¹High: +20 cm⁻¹ shift indicates successful reduction.
Alkene (C=C) StretchingAbsent 1600 – 1610 cm⁻¹AbsentCritical: Absence confirms purity from starting material.
Aryl C-F Stretching1220 – 1235 cm⁻¹ 1220 – 1230 cm⁻¹Absent High: Confirms presence of Fluorine moiety.
Methyl (Ar-CH₃) C-H Sym/Asym2920, 2860 cm⁻¹ 2920, 2860 cm⁻¹2920, 2860 cm⁻¹Medium: Identifies the p-tolyl headgroup.
Methylene (-CH₂-) Scissoring1450 – 1460 cm⁻¹ Absent (Vinyl C-H instead)1450 – 1460 cm⁻¹Low: Confirms saturated chain.
Para-Substitution Out-of-plane Bending810 – 840 cm⁻¹ 810 – 840 cm⁻¹690, 750 cm⁻¹ (if mono)Medium: Confirms 1,4-substitution pattern on rings.

Analyst Note: The most common error in analyzing this compound is misinterpreting the aromatic ring breathing bands (~1600 cm⁻¹) as the alkene C=C stretch. In the Target Molecule, the 1600 cm⁻¹ band is sharp and weaker than the broad, conjugated C=C band seen in the Chalcone Precursor.

Detailed Experimental Protocol

To ensure reproducibility, the IR spectrum should be acquired using the Attenuated Total Reflectance (ATR) method, which is superior to KBr pellets for detecting subtle polymorphic variations in solid ketones.

Workflow: ATR-FTIR Acquisition
  • Instrument Prep: Use a diamond or ZnSe crystal ATR accessory. Ensure the background spectrum is collected immediately prior to the sample (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approximately 5–10 mg of the solid 3-(4-Fluorophenyl)-4'-methylpropiophenone onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically 80–100 N). Reasoning: Inconsistent pressure leads to poor contact and distorted peak intensities, particularly in the fingerprint region (1500–600 cm⁻¹).

  • Acquisition: Collect 16–32 scans.

  • Post-Processing: Apply an ATR correction algorithm if comparing against transmission library data, as ATR intensities vary with wavelength.

Diagram 2: Quality Control Decision Tree

This workflow guides the researcher through the pass/fail criteria based on the spectral data.

QCDecisionTree Start Acquire Spectrum CheckCO Check Carbonyl (C=O) Region: 1680-1690 cm⁻¹? Start->CheckCO CheckCC Check Alkene (C=C) Region: 1600-1620 cm⁻¹? CheckCO->CheckCC Yes (>1680) Fail_Precursor FAIL: Contains Unreacted Chalcone CheckCO->Fail_Precursor No (<1670) CheckCF Check Fluorine (C-F) Region: 1220-1235 cm⁻¹? CheckCC->CheckCF Absent (Clean) CheckCC->Fail_Precursor Present (Strong) Pass PASS: Pure Target Molecule CheckCF->Pass Present Fail_Identity FAIL: Wrong Analog CheckCF->Fail_Identity Absent

Caption: Logical decision tree for validating 3-(4-Fluorophenyl)-4'-methylpropiophenone purity.

Mechanistic Insights for Drug Development

Why choose this molecule over its non-fluorinated or non-methylated counterparts?

  • Metabolic Stability (The Fluorine Effect): The C-F bond (detected at ~1225 cm⁻¹) blocks metabolic oxidation at the para-position of the phenyl ring. In IR, this band is intense and diagnostic.[6]

  • Lipophilicity Tuning (The Methyl Effect): The 4'-methyl group increases lipophilicity (logP). Spectroscopically, this adds complexity to the C-H stretching region (2900–3000 cm⁻¹) compared to the simple 3-(4-fluorophenyl)propiophenone analog.

  • Reaction Monitoring: The loss of the C=C bond (disappearance of the 1605 cm⁻¹ band) correlates directly with the loss of Michael acceptor reactivity, a crucial safety parameter in drug synthesis to avoid off-target toxicity.

References

  • National Institute of Standards and Technology (NIST). 4'-Methylpropiophenone IR Spectrum (CAS 5337-93-9). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Propanone, 1-(4-fluorophenyl)- IR Spectrum (CAS 456-03-1). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for IR group frequencies of chalcones vs. dihydrochalcones).

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A Comparative Guide to 3-(4-Fluorophenyl)-4'-methylpropiophenone and its Non-Fluorinated Analogs: The Impact of Strategic Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals comparing 3-(4-Fluorophenyl)-4'-methylpropiophenone with its non-fluorinated analogs.

In the intricate world of molecular design, the substitution of a single atom can precipitate a cascade of changes, profoundly altering a compound's character and function. This guide offers a detailed comparative analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone and its direct non-fluorinated analog, 3-phenyl-4'-methylpropiophenone. We will dissect the nuanced yet powerful influence of the fluorine atom on the molecule's physicochemical properties, synthetic accessibility, and potential biological relevance. By grounding our discussion in established experimental data and mechanistic principles, this document serves as a technical resource for researchers aiming to harness the strategic advantages of fluorination in pharmaceutical and materials science development.

The Rationale for Fluorination: A Paradigm in Modern Chemistry

Fluorine's unique properties—its high electronegativity, small van der Waals radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—make it a powerful tool for molecular engineering.[1][2] In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance a drug candidate's profile. Key benefits often include:

  • Improved Metabolic Stability: The robust C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450, often blocking common sites of oxidative metabolism and extending the molecule's half-life.[2][3]

  • Enhanced Binding Affinity: Fluorine's electronegativity can modulate the electronic environment of a molecule, leading to more favorable interactions—such as dipole-dipole or hydrogen bonds—with protein targets.[1][4]

  • Tuned Lipophilicity and Permeability: Strategic fluorination can increase a compound's lipophilicity, which may improve its ability to cross biological membranes and enhance bioavailability.[3]

This guide will explore these foundational concepts through the specific lens of the propiophenone scaffold.

Comparative Physicochemical Profile

The substitution of a hydrogen atom with fluorine on the terminal phenyl ring introduces measurable changes to the molecule's fundamental properties.

Table 1: Comparative Physicochemical Data

Property3-phenyl-4'-methylpropiophenone3-(4-Fluorophenyl)-4'-methylpropiophenoneImpact of Fluorination
Molecular Formula C₁₆H₁₆OC₁₆H₁₅FOAddition of F, removal of H
Molecular Weight 224.29 g/mol 242.29 g/mol [5]Increased by ~18 g/mol
Appearance Colorless to pale yellow liquid[6][7]Not specifiedLikely similar
Boiling Point ~238-239 °C[6][7]Data not readily availableExpected to be slightly higher
LogP (Predicted) ~3.7~3.9Increased Lipophilicity
Polar Surface Area 17.07 Ų17.07 ŲUnchanged

The data clearly indicates that fluorination increases both molecular weight and lipophilicity (LogP). This enhanced lipophilicity can be a critical factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better membrane penetration.[4]

Synthetic Pathways and Mechanistic Insights

Both compounds are accessible via the Friedel-Crafts acylation, a classic and robust method for forming C-C bonds with aromatic rings.[8][9] The synthesis involves the reaction of an appropriate acyl chloride with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_Comparison cluster_NonFluorinated Non-Fluorinated Analog Synthesis cluster_Fluorinated Fluorinated Analog Synthesis NF_Toluene Toluene NF_Reaction Friedel-Crafts Acylation NF_Toluene->NF_Reaction NF_Acyl 3-Phenylpropionyl chloride NF_Acyl->NF_Reaction NF_Catalyst AlCl₃ (Lewis Acid) NF_Catalyst->NF_Reaction NF_Product 3-phenyl-4'-methylpropiophenone NF_Reaction->NF_Product F_Toluene Toluene F_Reaction Friedel-Crafts Acylation F_Toluene->F_Reaction F_Acyl 3-(4-Fluorophenyl)propionyl chloride F_Acyl->F_Reaction F_Catalyst AlCl₃ (Lewis Acid) F_Catalyst->F_Reaction F_Product 3-(4-Fluorophenyl)-4'-methylpropiophenone F_Reaction->F_Product

Figure 1: Comparative synthetic workflows for the propiophenone analogs.

Mechanistic Consideration: The core mechanism involves the formation of an electrophilic acylium ion, which is then attacked by the electron-rich toluene ring.[10] While the reaction is fundamentally the same for both syntheses, the electronic properties of the starting materials can influence reaction conditions. The fluorine atom in 3-(4-fluorophenyl)propionic acid and its derivatives is electron-withdrawing, which could slightly alter the reactivity of the acyl chloride intermediate. However, the primary electrophilic aromatic substitution occurs on the separate toluene ring, which is activated by its methyl group.

Spectroscopic Differentiation

The presence of the fluorine atom provides a distinct spectroscopic signature, allowing for unambiguous differentiation between the two analogs.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique. The fluorinated analog will exhibit a signal in the ¹⁹F NMR spectrum, while the non-fluorinated analog will be silent.[11][12] The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[13]

  • ¹H and ¹³C NMR Spectroscopy: In the ¹H and ¹³C NMR spectra of the fluorinated compound, the signals for the nuclei on the fluorophenyl ring will show coupling to the ¹⁹F nucleus (J-coupling), resulting in characteristic splitting patterns that are absent in the non-fluorinated analog.[14]

  • Infrared (IR) Spectroscopy: The C-F bond exhibits a strong stretching vibration typically in the 1000-1400 cm⁻¹ region of the IR spectrum. This absorption band would be a key diagnostic feature for the fluorinated compound.[15]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will differ by approximately 18 m/z units, corresponding to the mass difference between fluorine and hydrogen, providing a clear distinction in their mass-to-charge ratios.

Structure-Activity Relationship (SAR) and Potential Applications

Propiophenone derivatives are valuable intermediates and scaffolds in medicinal chemistry, with demonstrated applications as anticancer, antidiabetic, and antimicrobial agents.[][17][18][19] By introducing fluorine, one can modulate these biological activities.

SAR_Impact cluster_Properties Molecular Property Modulation cluster_Biological Potential Biological Consequences P1 Blocks Metabolic Oxidation B1 Enhanced In Vivo Half-Life P1->B1 P2 Increases Lipophilicity B2 Improved Membrane Permeability P2->B2 P3 Alters Electronic Profile (pKa) B3 Increased Binding Affinity / Potency P3->B3 B4 Altered Target Selectivity P3->B4 Fluorine Fluorine Substitution Fluorine->P1 Fluorine->P2 Fluorine->P3

Figure 2: The logical impact of fluorine substitution on biological outcomes.

The introduction of the 4-fluoro substituent is a classic SAR maneuver. The fluorine atom at the para-position can block potential aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's stability and duration of action.[3] Furthermore, its ability to act as a hydrogen bond acceptor can lead to enhanced binding at a target receptor site, potentially increasing potency.[2][4] These modifications are crucial in optimizing a lead compound into a viable drug candidate.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of these molecules. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Aluminum chloride is highly corrosive and reacts violently with water.[10][20]

Protocol 1: Synthesis by Friedel-Crafts Acylation
  • Apparatus Setup: Assemble a flame-dried 100-mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry and the system is protected from atmospheric moisture with drying tubes.

  • Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL).

  • Catalyst Activation: Cool the suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the appropriate acyl chloride (3-phenylpropionyl chloride or 3-(4-fluorophenyl)propionyl chloride, 1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: Following the same dropwise procedure, add toluene (1.0 equivalent) dissolved in 10 mL of anhydrous dichloromethane.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 15 mL of concentrated HCl to decompose the aluminum chloride complex.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with dichloromethane (2x20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the pure propiophenone derivative.

Protocol 2: Characterization by ¹⁹F NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of the purified 3-(4-Fluorophenyl)-4'-methylpropiophenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument for the ¹⁹F nucleus according to the manufacturer's specifications.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. A standard one-pulse experiment is typically sufficient. The spectrum should be referenced to an appropriate standard (e.g., external CFCl₃).

  • Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum. The presence of a singlet or a multiplet in the expected chemical shift range for an aromatic C-F bond confirms the identity of the fluorinated compound.

Conclusion

The comparison between 3-(4-Fluorophenyl)-4'-methylpropiophenone and its non-fluorinated parent compound serves as a textbook example of fluorine's transformative role in chemistry. A single fluorine atom imparts distinct and predictable changes in molecular weight, lipophilicity, and spectroscopic behavior. These modifications, while seemingly subtle, have profound implications for the molecule's potential applications, particularly in drug discovery, where enhanced metabolic stability and binding interactions are paramount. This guide provides the foundational knowledge and practical protocols for researchers to both understand these effects and apply them in the rational design of novel, high-performance molecules.

References

  • Apollo Scientific. (2026, January 19).
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A Comparative Guide to the Chromatographic Analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, ensuring the purity and accurate identification of novel chemical entities is paramount. This guide provides a comprehensive comparison of chromatographic methods for the analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone, a propiophenone derivative with potential applications in medicinal chemistry and materials science. By examining the principles and experimental parameters of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC), this document serves as a practical resource for developing robust and reliable analytical protocols.

The Critical Role of Chromatography in Drug Discovery and Development

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of compounds in complex mixtures. The retention time (t_R), the time it takes for a specific analyte to pass through the chromatographic column, is a critical parameter for compound identification. However, t_R is highly dependent on the analytical method employed. Understanding the interplay between the analyte's physicochemical properties and the chromatographic conditions is essential for method development and validation. Aromatic ketones, such as propiophenone and its derivatives, are widely used in various industrial applications, making their accurate analysis crucial.[1]

While direct chromatographic data for 3-(4-Fluorophenyl)-4'-methylpropiophenone is not extensively published, we can infer its behavior and design effective analytical strategies by comparing methods used for structurally similar compounds like 4'-Methoxy-3-(4-methylphenyl)propiophenone and 4'-Methylpropiophenone.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for the analysis of small organic molecules like propiophenone derivatives.

Key Parameters Influencing Retention Time in Reversed-Phase HPLC:
  • Stationary Phase: The choice of stationary phase is a primary driver of selectivity.[2] For compounds like 3-(4-Fluorophenyl)-4'-methylpropiophenone, a C18 (octadecylsilane) column is a standard starting point due to its hydrophobicity, which promotes retention of aromatic compounds.

  • Mobile Phase Composition: The ratio of the aqueous component (e.g., water with a buffer like ammonium acetate) to the organic modifier (e.g., acetonitrile or methanol) dictates the elution strength.[2][3] A higher percentage of the organic solvent will decrease the retention time.

  • pH of the Mobile Phase: While the target molecule is neutral, controlling the pH is crucial for method robustness and can influence the retention of any potential acidic or basic impurities.

Experimental Protocol: Reversed-Phase HPLC for Propiophenone Derivatives

This protocol is adapted from established methods for similar compounds and provides a robust starting point for the analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone.[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A) 0.1 M Ammonium Acetate (pH 4.0); B) Acetonitrile.

  • Gradient: 40% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

The expected retention time for 3-(4-Fluorophenyl)-4'-methylpropiophenone under these conditions would likely be in the range of 5-10 minutes, eluting after more polar impurities and before more non-polar, related substances.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectral data for definitive identification.

Causality in GC Method Design:
  • Stationary Phase Polarity: The choice of the capillary column's stationary phase is the most critical factor for achieving separation in GC.[5] A non-polar stationary phase, such as one based on polydimethylsiloxane (PDMS), is a good initial choice for the analysis of relatively non-polar propiophenone derivatives.[6]

  • Oven Temperature Program: A temperature gradient is typically employed to ensure the timely elution of compounds with varying boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve good resolution between peaks.

  • Injector Temperature: The injector must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

Experimental Protocol: GC-MS for Propiophenone Derivatives

The following protocol is based on methods for related compounds and is suitable for the analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions:

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 170 °C, hold for 1 minute.

    • Ramp: 8 °C/min to 190 °C.

    • Ramp: 18 °C/min to 293 °C, hold for 7.1 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Based on the analysis of 4'-Methylpropiophenone, the retention time for 3-(4-Fluorophenyl)-4'-methylpropiophenone would be expected in the range of 7-8 minutes under these conditions.

Ultra-Performance Liquid Chromatography (UPLC): The Next Generation of Separation

UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to traditional HPLC.[7] This technique is particularly valuable for high-throughput screening and reaction monitoring in drug discovery.[8]

The UPLC Advantage:
  • Speed and Efficiency: The smaller particle size leads to significantly shorter analysis times, often under 2 minutes.[8]

  • Increased Sensitivity: The sharper and narrower peaks obtained with UPLC result in higher sensitivity, which is beneficial for detecting low-level impurities.[7]

  • Solvent and Cost Savings: Faster run times and lower flow rates lead to a reduction in solvent consumption.

Experimental Protocol: UPLC-MS for Rapid Analysis

This protocol is designed for the rapid analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone, suitable for reaction monitoring or high-throughput screening.[8]

Sample Preparation:

  • Dilute the reaction mixture or sample in acetonitrile.

  • Filter through a 0.22 µm syringe filter.

UPLC-MS Conditions:

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B in 0.7 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 45 °C.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

With this rapid gradient, the retention time for 3-(4-Fluorophenyl)-4'-methylpropiophenone would be expected to be less than 1 minute.

Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation of non-volatile compounds in a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase.A high-pressure version of HPLC with smaller column particles.
Typical Analytes Non-volatile, thermally sensitive compounds.Volatile, thermally stable compounds.Wide range of compounds, particularly for high-throughput analysis.
Typical Run Time 10-30 minutes10-30 minutes< 2 minutes
Advantages Versatile, wide applicability, non-destructive.High resolution, sensitive, provides structural information with MS.Fast, high resolution, high sensitivity, reduced solvent use.
Limitations Lower resolution than GC, higher solvent consumption.Limited to volatile and thermally stable analytes.Higher backpressure, requires specialized instrumentation.

Visualizing the Workflow

Chromatographic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_gc GC-MS cluster_uplc UPLC-MS cluster_data Data Analysis Weighing Weighing Dissolving Dissolving Weighing->Dissolving Dilution Dilution Dissolving->Dilution Filtering Filtering Dilution->Filtering HPLC_System HPLC System Filtering->HPLC_System GC_System GC System Filtering->GC_System UPLC_System UPLC System Filtering->UPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram HP5MS_Column HP-5MS Column GC_System->HP5MS_Column MS_Detector Mass Spectrometer HP5MS_Column->MS_Detector MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum BEH_C18_Column BEH C18 Column UPLC_System->BEH_C18_Column MS_Detector2 Mass Spectrometer BEH_C18_Column->MS_Detector2 MS_Detector2->Chromatogram MS_Detector2->Mass_Spectrum Retention_Time Retention Time (t_R) Chromatogram->Retention_Time Peak_Area Peak Area Chromatogram->Peak_Area

Caption: A generalized workflow for the chromatographic analysis of a small molecule, from sample preparation to data analysis.

The Impact of Fluorine on Retention

The presence of a fluorine atom in the 3-(4-Fluorophenyl)-4'-methylpropiophenone structure will influence its chromatographic behavior. In reversed-phase HPLC, the highly electronegative fluorine atom can increase the molecule's polarity, potentially leading to a slightly shorter retention time compared to its non-fluorinated analog. In some cases, fluorinated compounds can also exhibit unique interactions with certain stationary phases.[9][10] The development of novel chiral stationary phases and analytical techniques is ongoing, with a focus on improving the separation of enantiomers for pharmaceutical applications.[9][10][11][12]

Conclusion: A Multi-faceted Approach to Purity Determination

The choice of chromatographic method for the analysis of 3-(4-Fluorophenyl)-4'-methylpropiophenone depends on the specific analytical goal. HPLC offers a versatile and robust platform for routine purity assessments. GC-MS provides a higher degree of certainty in identification through mass spectral data, provided the compound is sufficiently volatile and thermally stable. For high-throughput applications and rapid method development, UPLC-MS is the superior choice, offering significant advantages in speed and sensitivity. By understanding the fundamental principles of each technique and the influence of key experimental parameters, researchers can develop and validate analytical methods that ensure the quality and integrity of their scientific work.

References

  • Policija. ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). 2019. Available from: [Link]

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  • Scribd. Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5. Available from: [Link]

  • Google Patents. Process for the preparation of 3-(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
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A Comparative Guide to the UV-Vis Absorption Characteristics of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-(4-Fluorophenyl)-4'-methylpropiophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contextualizing the spectral properties of the target molecule against relevant analogues. The following sections detail the underlying principles, experimental methodologies, and a comparative analysis of spectral data, grounded in established scientific literature.

Introduction to the UV-Vis Spectroscopy of Aromatic Ketones

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.[2] In organic molecules, particularly those with chromophores—functional groups containing valence electrons with low excitation energies—UV-Vis spectroscopy provides valuable information about the electronic structure.[3]

Aromatic ketones, such as propiophenone and its derivatives, possess two principal types of electronic transitions that are relevant in UV-Vis spectroscopy: the π → π* and n → π* transitions.[4]

  • π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones, these transitions are associated with the conjugated system of the benzene ring and the carbonyl group.[4]

  • n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are often "forbidden" by symmetry rules, which accounts for their lower intensity.[4][5]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the extent of conjugation and the presence of substituent groups on the aromatic rings.[6][7]

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of a compound like 3-(4-Fluorophenyl)-4'-methylpropiophenone. The causality behind each step is explained to ensure scientific rigor.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the analyte in a suitable solvent.

Materials:

  • 3-(4-Fluorophenyl)-4'-methylpropiophenone (or analogue)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism).[8] A solvent that does not absorb in the region of interest (typically above 200 nm) and in which the analyte is readily soluble should be chosen. Ethanol is a common choice for polar organic compounds.[9]

  • Preparation of a Stock Solution: Accurately weigh a precise amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M). This ensures accuracy in the final concentration calculations.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is necessary to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0) and to construct a Beer-Lambert law calibration curve.[10]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.[1]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This is crucial to subtract any absorbance from the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.[1]

  • Sample Measurement: Rinse a second quartz cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.

  • Spectral Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum. The resulting plot will show absorbance as a function of wavelength.

  • Determination of λmax: Identify the wavelength(s) at which the absorbance is at a maximum. These are the λmax values.[1]

  • Verification of Beer-Lambert Law: Measure the absorbance of all the prepared dilutions at the determined λmax. Plot a graph of absorbance versus concentration. A linear plot that passes through the origin confirms that the Beer-Lambert law (A = εbc) is obeyed in this concentration range.[11]

  • Calculation of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert plot (slope = εb, where b is the path length, typically 1 cm).[12] Alternatively, it can be calculated for a single concentration using the formula: ε = A / (bc).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Solvent (Stock Solution) A->B C Perform Serial Dilutions B->C F Measure Sample Absorbance C->F D Calibrate Spectrophotometer (Warm-up) E Measure Blank (Solvent Reference) D->E E->F G Identify λmax F->G H Plot Beer-Lambert Curve (Abs vs. Conc) G->H I Calculate Molar Absorptivity (ε) H->I

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative Analysis of UV-Vis Absorption Data

CompoundStructureλmax (π → π) (nm)ε (π → π) (L mol⁻¹ cm⁻¹)λmax (n → π) (nm)ε (n → π) (L mol⁻¹ cm⁻¹)Solvent
Propiophenone C₆H₅COCH₂CH₃~240~13,000~320~50Ethanol
4'-Methylpropiophenone [13]CH₃C₆H₄COCH₂CH₃~252~15,000~320~50Ethanol
3-(4-Fluorophenyl)-4'-methylpropiophenone (Predicted) FC₆H₄CH₂CH₂COC₆H₄CH₃~255-260>15,000~315-320<50Ethanol

Note: The values for propiophenone and 4'-methylpropiophenone are typical values found in spectroscopic databases and literature. The values for the target compound are predicted based on established principles of substituent effects.

Interpretation of Spectral Characteristics

The UV-Vis spectrum of a substituted propiophenone is primarily influenced by the electronic properties of the substituents on the aromatic rings.

The Parent Chromophore: Propiophenone

The UV-Vis spectrum of propiophenone exhibits a strong absorption band around 240 nm, which is attributed to the π → π* transition of the conjugated system formed by the benzene ring and the carbonyl group. A much weaker band is observed around 320 nm, corresponding to the forbidden n → π* transition of the carbonyl group.[4]

Effect of the 4'-Methyl Group

The methyl group (-CH₃) at the 4'-position (para to the carbonyl group) is an electron-donating group through hyperconjugation. This has two main effects:

  • Bathochromic Shift (Red Shift): The electron-donating nature of the methyl group increases the electron density in the conjugated system, which slightly raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in the absorption of longer wavelength light.[7] Consequently, the π → π* transition of 4'-methylpropiophenone is shifted to a longer wavelength (~252 nm) compared to propiophenone.[13]

  • Hyperchromic Effect: The methyl group also increases the probability of the π → π* transition, leading to an increase in the molar absorptivity (ε).

Predicted Effects of the 3-(4-Fluorophenyl) Group

The introduction of the 3-(4-fluorophenyl) group introduces a second aromatic ring and a fluorine substituent.

  • Fluorine Substituent: Fluorine is an interesting case as it is highly electronegative (electron-withdrawing inductive effect, -I) but also has lone pairs that can be donated to the aromatic ring (electron-donating resonance effect, +R). In the para position, the +R effect often influences the π system. However, in the context of the entire 3-(4-fluorophenyl)propyl group, the primary influence on the main chromophore (the 4-methylbenzoyl system) will be through space and inductive effects, which are expected to be minor on the λmax of the primary chromophore.

  • Second Aromatic Ring: The presence of the second, non-conjugated phenyl ring (separated by a -CH₂CH₂- linker) will likely have a minimal effect on the main π → π* transition of the 4'-methylpropiophenone chromophore. However, it will contribute to the overall absorption profile, potentially leading to a slight increase in the overall molar absorptivity and some fine structure.[6]

Based on these principles, the π → π* transition of 3-(4-Fluorophenyl)-4'-methylpropiophenone is predicted to be slightly red-shifted compared to 4'-methylpropiophenone, with a further increase in molar absorptivity. The n → π* transition is expected to be less affected and may even experience a slight hypsochromic (blue) shift due to the inductive effects of the substituents.

Structure-Spectra Relationship Diagram

G cluster_structure Molecular Structure cluster_effects Spectral Effects A Propiophenone (Base Chromophore) D Bathochromic Shift (Red Shift) A->D Base λmax B 4'-Methyl Group (Electron-Donating) B->D Enhances E Hyperchromic Effect (Increased Intensity) B->E Causes C 3-(4-Fluorophenyl) Group (Additional Phenyl Ring) C->E Contributes to F Minor Hypsochromic Shift (Blue Shift) on n → π* C->F Potential for

Caption: Relationship between molecular structure and UV-Vis spectral characteristics.

Conclusion

The UV-Vis absorption characteristics of 3-(4-Fluorophenyl)-4'-methylpropiophenone are dictated by the electronic transitions within its extended aromatic ketone structure. By comparing it to simpler analogues like propiophenone and 4'-methylpropiophenone, we can predict a strong π → π* absorption band at a wavelength longer than 252 nm with a high molar absorptivity, and a weak n → π* transition around 320 nm. These predictions are based on the established principles of how electron-donating groups and additional aromatic systems influence the electronic structure of the primary chromophore. The detailed experimental protocol provided offers a robust framework for the empirical validation of these characteristics. This guide serves as a valuable resource for researchers working with this and related compounds, enabling a deeper understanding of their electronic properties and facilitating their application in various scientific fields.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Fluorophenyl)-4'-methylpropiophenone, a halogenated aromatic ketone. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Characterization

  • Inferred Hazards : Structurally similar compounds are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle 3-(4-Fluorophenyl)-4'-methylpropiophenone as a hazardous substance with similar characteristics.

  • Regulatory Classification : The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound .[5] This is a critical determination, as halogenated organic wastes are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[6][7][8] Mixing this waste with non-halogenated solvents can lead to significant increases in disposal costs and regulatory complexity.[9]

All laboratory chemicals should be treated as hazardous unless confirmed otherwise by a qualified professional.[10] Any material used to clean up spills of this compound must also be considered hazardous waste.[10]

Regulatory Framework: EPA and OSHA Compliance

The disposal of laboratory chemical waste is governed by a multi-layered regulatory framework.

  • Environmental Protection Agency (EPA) : Through RCRA, the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system often referred to as "cradle to grave".[7] This includes stringent requirements for waste identification, labeling, accumulation, and treatment.[7][8]

  • Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), are designed to ensure worker safety.[7][11][12] This includes mandates for proper chemical handling, availability of SDS, employee training, and the use of Personal Protective Equipment (PPE).[11][13]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 3-(4-Fluorophenyl)-4'-methylpropiophenone waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves : Chemically resistant gloves (e.g., nitrile) are mandatory. The quality of gloves should be selected based on the specific concentration and quantity of the hazardous substance.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[2][14]

  • Lab Coat : A flame-resistant lab coat or other protective clothing should be worn to protect skin.

Step 2: Segregate the Waste at the Point of Generation

Proper segregation is the most critical step in managing laboratory waste streams effectively.

  • Halogenated vs. Non-Halogenated : As a halogenated compound, this waste must be collected in a container designated exclusively for halogenated organic waste .[9] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[9]

  • Avoid Mixing Incompatibles : Never mix this waste with strong acids, bases, or oxidizers to prevent dangerous chemical reactions.[10][15]

The rationale for this strict segregation is twofold: it prevents hazardous reactions and is crucial for cost-effective and environmentally sound disposal. Disposal of mixed halogenated waste is significantly more expensive than non-halogenated waste.[9]

Step 3: Use a Designated and Compatible Waste Container

The choice of waste container is dictated by safety and regulatory requirements.

  • Compatibility : The container must be chemically compatible with the waste. For organic solvents, glass or high-density polyethylene (HDPE) containers are typically appropriate. Do not use metal containers for acidic or basic waste.[16]

  • Condition : The container must be in good condition, free from leaks, cracks, or external residue.[10][15]

  • Closure : The container must have a secure, leak-proof screw cap. It must be kept closed at all times except when waste is being added.[9][10][15] Leaving a funnel in the container is a common violation and unsafe practice.[15]

Step 4: Label the Waste Container Correctly

Proper labeling is a strict EPA requirement and essential for safety.[17] As soon as the first drop of waste enters the container, it must be labeled.[10]

  • Required Information : The label must clearly state:

    • The words "Hazardous Waste" .[15][17]

    • The full chemical name: "3-(4-Fluorophenyl)-4'-methylpropiophenone" . Do not use abbreviations or chemical formulas.[15]

    • An indication of the hazards (e.g., "Irritant," "Harmful").[10][17]

    • The approximate percentages of all constituents if it is a mixed waste stream.[15]

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

Laboratories can accumulate waste in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[15][17]

  • Location : The SAA should be located in a secondary containment tray to contain potential spills. If the waste is flammable, it should be stored in a designated flammable storage cabinet.[16][17]

  • Quantity Limits : A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA.[10][17]

  • Removal Timeline : Once a container is full, it must be dated and moved to the facility's central accumulation area (CAA) within 72 hours.[15]

Step 6: Arrange for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[15][18]

  • Treatment Method : Due to its halogenated nature, the most probable disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17][19]

  • Prohibition of Drain Disposal : It is illegal and environmentally irresponsible to dispose of this chemical down the drain or in the regular trash.[6][9][20]

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale & References
Waste Classification Halogenated Organic Hazardous WastePresence of a carbon-fluorine bond. Subject to specific RCRA regulations.[5][9]
Primary Hazards Skin, Eye, and Respiratory Irritant; Harmful if SwallowedInferred from structurally similar compounds.[2][3]
Required PPE Chemical-resistant gloves, safety goggles, lab coatProtects against splashes, skin contact, and irritation.[2][14]
Waste Segregation Collect in HALOGENATED ORGANIC WASTE container ONLYPrevents hazardous reactions and ensures proper, cost-effective disposal.[9]
Container Type Compatible, leak-proof container with a secure capEnsures safe containment and prevents spills.[10][15][16]
Labeling "Hazardous Waste" + Full Chemical Name + HazardsEPA and OSHA requirement for safety and proper handling.[15][17]
SAA Quantity Limit ≤ 55 Gallons per SAARegulatory limit set by the EPA.[10][17]
Disposal Method Transfer via EH&S to a licensed facility for incinerationEnsures regulatory compliance and environmental protection.[17][19]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Fluorophenyl)-4'-methylpropiophenone waste.

G Workflow for Disposal of 3-(4-Fluorophenyl)-4'-methylpropiophenone cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures A Waste Generation (e.g., reaction quench, spillage) B Characterize as Halogenated Hazardous Waste A->B C Select HALOGENATED Waste Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Store in SAA with Secondary Containment D->E F Is Container Full? E->F F->E No G Date Container & Move to Central Accumulation Area (CAA) within 72 hrs F->G Yes H Contact EH&S for Waste Pickup G->H I Transport by Licensed Disposal Vendor H->I J Final Disposal via High-Temperature Incineration I->J

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.